3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Description
BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWVFMEVIDAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385219 | |
| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49671-84-3 | |
| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid: A Multi-Technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] The functionalization of this privileged heterocycle with a chiral dihydroxypropanoic acid moiety presents a molecule of significant interest, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, with potential applications in drug development as a novel chelating agent, metabolite, or bioactive compound. Unambiguous structural confirmation is the bedrock of any chemical research and development program, ensuring that biological and chemical findings are correctly attributed. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this target molecule, integrating a suite of modern analytical techniques. We will proceed with the logical and self-validating workflow an experienced analytical scientist would employ, moving from initial confirmation of molecular formula to the definitive determination of three-dimensional atomic arrangement.
Foundational Analysis: Molecular Formula and Functional Group Identification
The first step in characterizing any new chemical entity is to confirm its elemental composition and the presence of key functional groups. This foundational data provides the necessary constraints for interpreting more complex spectroscopic data.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: We begin with HRMS, not low-resolution MS, because obtaining an exact mass is critical.[2] It allows for the calculation of a unique elemental formula, distinguishing our target from potential isomers or compounds with the same nominal mass. This precision is paramount for establishing the molecular identity beyond doubt.[3][4]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The sample must be fully dissolved to ensure efficient ionization.
-
Ionization: Utilize Electrospray Ionization (ESI) due to the polar nature of the molecule (carboxylic acid, hydroxyl groups, and nitrogen heterocycle). Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be run to maximize the chance of observing the molecular ion.
-
Mass Analyzer: Employ a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.[3]
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental formula based on the exact mass, with a mass accuracy tolerance of < 5 ppm.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Exact Mass (Calculated) | 222.0641 |
| Observed [M+H]⁺ | 223.0719 |
| Observed [M-H]⁻ | 221.0563 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups.[5][6] By identifying characteristic vibrational frequencies, we can quickly verify the presence of the hydroxyl (O-H), carboxylic acid (C=O and O-H), benzimidazole (N-H and C=N), and aromatic (C-H) moieties, confirming that the synthesis has likely produced a molecule with the expected components.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be automatically subtracted from the sample spectrum.[8]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹. The Fourier transform is applied to the resulting interferogram to generate the frequency-domain spectrum.[9]
Data Presentation: Expected FTIR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400-3200 (Broad) | O-H Stretch | Hydroxyl groups and Carboxylic Acid |
| 3100-2800 (Broad) | N-H Stretch | Benzimidazole N-H |
| ~3050 | C-H Stretch | Aromatic C-H |
| 1725-1700 | C=O Stretch | Carboxylic Acid |
| 1620-1580 | C=N/C=C Stretch | Benzimidazole ring |
| 1475-1450 | C=C Stretch | Aromatic ring |
| ~1250 | C-O Stretch | Carboxylic Acid / Secondary Alcohol |
Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[10] A combination of 1D and 2D NMR experiments provides a complete picture of the carbon skeleton and the placement of protons, allowing us to piece together the molecular puzzle.
Workflow for NMR Analysis
Caption: Expected ¹H-¹H COSY correlations in the side chain.
Definitive Proof: Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, only SC-XRD can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state. [11]It provides precise bond lengths, bond angles, and stereochemical information, serving as the ultimate validation of the structural hypothesis derived from spectroscopic methods. [12] Experimental Protocol: SC-XRD Analysis
-
Crystal Growth: High-quality single crystals are paramount. [13]Slow evaporation of a saturated solution of the compound is a common method. Solvents to be screened include ethanol, methanol, acetone, or solvent/anti-solvent pairs (e.g., ethanol/water).
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm, visually clear with no fractures) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibration. X-rays (e.g., from a Mo or Cu source) are directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated. [12][14]This process can take several hours.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, high-resolution structure.
Final Data Synthesis and Structure Confirmation
The structure of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is considered fully elucidated when a cohesive and self-validating narrative is constructed from all acquired data:
-
The elemental formula from HRMS must be consistent with the atom count from the final SC-XRD model and the integration and carbon count from NMR .
-
The functional groups identified by FTIR (hydroxyl, carboxylic acid, N-H) must be present in the NMR spectra at their characteristic chemical shifts and confirmed in the final SC-XRD structure.
-
The connectivity map derived from 2D NMR experiments must perfectly match the bond connectivity observed in the SC-XRD structure.
This multi-technique, cross-validating approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any subsequent research or development activities involving this molecule.
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A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-Substituted Benzimidazoles: The Case of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile structure allows for a wide range of biological activities, from antimicrobial to anticancer.[1][2][3][4] This guide focuses on a novel derivative, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a compound of significant interest due to its unique substitution. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not publicly registered, indicating its novelty, this document provides a comprehensive framework for its synthesis, structural elucidation, and preliminary biological assessment. We will delve into the established Phillips-Ladenburg reaction for its synthesis, detail the critical analytical techniques for its characterization, and propose a workflow for evaluating its potential cytotoxic activity, thereby offering a complete roadmap for researchers venturing into the exploration of new benzimidazole-based therapeutic agents.
Introduction: The Significance of the Benzimidazole Core
Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole rings.[4][5] This bicyclic system is structurally analogous to purine nucleosides, enabling these molecules to readily interact with various biopolymers and biological systems.[3] The therapeutic versatility of benzimidazole derivatives is remarkable, with established applications as antiviral, antifungal, antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][6]
The biological activity of a benzimidazole derivative is profoundly influenced by the nature of the substituent at the 2-position. The target molecule of this guide, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, introduces a hydrophilic and potentially chelating side chain (a dihydroxypropanoic acid moiety), suggesting intriguing possibilities for novel mechanisms of action, perhaps involving metabolic pathways or metal-dependent enzymes.
Notably, a related compound, 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid, has been assigned the CAS Number 99072-13-6, suggesting that the dihydroxy variant proposed here is a logical next step in scaffold exploration.[7] The precursor for the side chain, 2,3-dihydroxypropanoic acid (glyceric acid), is a known metabolite with CAS Number 473-81-4.[8][9]
Synthesis Pathway: The Phillips-Ladenburg Reaction
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[1][10][11] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often with heating.[10][11] For our target molecule, the reactants would be o-phenylenediamine and 2,3-dihydroxypropanoic acid.
The reaction proceeds via nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid, followed by cyclization and dehydration to form the stable aromatic benzimidazole ring. Microwave-assisted methods have been shown to improve yields and dramatically reduce reaction times compared to conventional heating.[12][13][14]
Caption: Proposed workflow for the synthesis of the target compound via the Phillips-Ladenburg reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 mmol), 2,3-dihydroxypropanoic acid (1.1 mmol), and 5 mL of 4M hydrochloric acid or ethanol.[13][14][15]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-150°C for 15-30 minutes.[12] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a saturated sodium bicarbonate solution until pH 7-8 is reached. The crude product may precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by either recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[15]
Structural Elucidation and Purity Assessment
Confirming the chemical identity and purity of a newly synthesized compound is a critical, self-validating step in drug development. A combination of spectroscopic and chromatographic techniques is required.[16][17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules.[16][19] A reversed-phase method is typically employed for benzimidazole derivatives.[20]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small aromatic molecules.[19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization in MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for eluting compounds. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar impurities.[20] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | Benzimidazoles have strong UV absorbance in this range. |
| Purity Criterion | >95% peak area | Standard requirement for compounds intended for biological screening. |
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a 50:50 acetonitrile/water mixture.[21] Dilute to a working concentration of 0.1 mg/mL.[21]
-
Injection: Inject 10 µL of the sample solution into the HPLC system.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation.[5][22][23][24]
-
¹H NMR: Key expected signals include:
-
A broad singlet in the downfield region (12.0-13.0 ppm) corresponding to the N-H proton of the imidazole ring.[23]
-
Signals in the aromatic region (7.0-8.0 ppm) for the four protons on the benzene ring.[23]
-
Signals in the aliphatic region corresponding to the protons on the dihydroxypropanoic acid side chain.
-
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons of the benzimidazole core and the carbons of the side chain, including the carboxylic acid carbon.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which confirms its elemental composition.[22] For C₁₀H₁₀N₂O₄, the expected exact mass would be calculated and compared against the experimental value.
| Technique | Expected Data for C₁₀H₁₀N₂O₄ |
| HRMS (ESI+) | Expected [M+H]⁺: 223.0713 Da |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, N-H), 7.2-7.8 (m, 4H, Ar-H), 4.0-4.5 (m, 3H, CH-OH, CH₂-OH), ~5.0 (br s, 2H, OH), ~12.0 (br s, 1H, COOH) |
| FTIR (cm⁻¹) | ~3400 (O-H), ~3100 (N-H), ~1700 (C=O), ~1620 (C=N), ~1450 (C=C) |
Biological Evaluation: Cytotoxicity Screening
Given the broad anticancer activity reported for many benzimidazole derivatives, a primary investigation into the cytotoxic potential of a novel analogue is a logical starting point.[1][2] Cell viability assays are used to measure the number of living, metabolically active cells after exposure to a test compound.[25][26] The MTT assay is a common, colorimetric method for this purpose.[27]
The principle of the MTT assay is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[25] The amount of formazan produced is proportional to the number of viable cells.[28]
Caption: A standard workflow for assessing compound cytotoxicity using the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple precipitate is visible.[27]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide provides a comprehensive, technically grounded framework for the synthesis, purification, characterization, and preliminary biological evaluation of the novel compound 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By following these self-validating protocols, researchers can confidently produce and characterize this and other related benzimidazole derivatives. The initial cytotoxicity data will serve as a crucial decision point, guiding future studies. Positive results would warrant expansion into broader cancer cell line panels, mechanism-of-action studies, and exploration of other potential therapeutic areas such as antimicrobial or antiviral applications, for which the benzimidazole scaffold is renowned.[3][6]
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ChemSrc. (2025). 2,3-dihydroxypropanoic acid | CAS#:6000-40-4. [Link]
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Kumar, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
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Sharma, D., et al. (2014). Biological activities of benzimidazole derivatives: A review. International Journal of ChemTech Research, 6(5), 2972-2983. [Link]
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Adams, E., et al. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
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Pop, R., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 27(3), 963. [Link]
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Claramunt, R. M., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 7, 1103-1114. [Link]
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Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]
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Fakhraei, N., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 823. [Link]
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CAS Common Chemistry. (n.d.). Glyceric acid. [Link]
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Kumar, S., et al. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Polycyclic Aromatic Compounds, 42(5), 2235-2244. [Link]
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Jelsch, C., et al. (2020). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735-1739. [Link]
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Spectral Characterization of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectral data for the bioactive compound 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. In the absence of direct experimental spectra for this specific molecule, this document synthesizes predicted spectral characteristics based on the well-established spectroscopic behaviors of its constituent moieties: the benzimidazole core and the 2,3-dihydroxypropanoic acid side chain. By leveraging data from closely related analogs, this guide offers a robust predictive analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, infrared (IR), and UV-Visible (UV-Vis) data. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and characterization of novel benzimidazole-based therapeutic agents.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Their ability to mimic nucleotide structures allows for interaction with various biological macromolecules, leading to a wide spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[2] The compound 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a promising, yet under-characterized, molecule that combines the proven bioactivity of the benzimidazole nucleus with the functional versatility of a dihydroxycarboxylic acid side chain.
Accurate structural elucidation through spectral analysis is a critical step in the drug discovery and development pipeline. This guide provides an in-depth, predictive analysis of the key spectral features of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, offering a valuable reference for its future synthesis and characterization.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectral data for the title compound, the following sections detail the predicted spectroscopic signatures. These predictions are derived from the analysis of spectral data for structurally related compounds, including various benzimidazole derivatives and 2,3-dihydroxypropanoic acid (glyceric acid).[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid are presented below, with assignments based on the analysis of related structures.[6][7][8]
2.1.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring and the aliphatic protons of the dihydroxypropanoic acid side chain.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-4/H-7 | 7.50 - 7.70 | m | Aromatic protons on the benzene ring of the benzimidazole moiety. |
| H-5/H-6 | 7.20 - 7.40 | m | Aromatic protons on the benzene ring of the benzimidazole moiety. |
| H-2' | 4.50 - 4.70 | d | Methine proton adjacent to a hydroxyl and the carboxylic acid group. |
| H-3'a / H-3'b | 3.80 - 4.20 | m | Diastereotopic methylene protons adjacent to a hydroxyl group and the chiral center at C-2'. |
| NH (imidazole) | 12.0 - 13.0 | br s | Broad singlet for the imidazole N-H proton, exchangeable with D₂O. |
| OH (hydroxyls) | 4.0 - 6.0 | br s | Broad singlets for the hydroxyl protons, exchangeable with D₂O. |
| COOH | 10.0 - 12.0 | br s | Broad singlet for the carboxylic acid proton, exchangeable with D₂O. |
2.1.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxylic Acid) | 170 - 175 | Carbonyl carbon of the carboxylic acid. |
| C-2 (Benzimidazole) | 150 - 155 | Carbon of the imidazole ring attached to the side chain. |
| C-3a/C-7a (Benzimidazole) | 135 - 145 | Bridgehead carbons of the benzimidazole ring. |
| C-4/C-7 (Benzimidazole) | 120 - 125 | Aromatic carbons of the benzene ring. |
| C-5/C-6 (Benzimidazole) | 110 - 120 | Aromatic carbons of the benzene ring. |
| C-2' (Side Chain) | 70 - 75 | Methine carbon bearing a hydroxyl group. |
| C-3' (Side Chain) | 65 - 70 | Methylene carbon bearing a hydroxyl group. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (Molecular Formula: C₁₀H₁₀N₂O₄), the expected molecular weight is approximately 222.19 g/mol .
-
Electrospray Ionization (ESI-MS):
-
Positive Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 223.07.
-
Negative Mode: Expect to observe the deprotonated molecular ion [M-H]⁻ at m/z 221.06.
-
-
Key Fragmentation Pathways: Fragmentation is likely to occur through the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the side chain.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands are listed below, based on characteristic frequencies of benzimidazoles and carboxylic acids.[9][10][11]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |
| N-H Stretch (Imidazole) | 3100 - 3500 | Medium, Broad | Overlaps with O-H stretching region. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching of the side chain. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Carbonyl stretch of the carboxylic acid group. |
| C=N and C=C Stretch (Aromatic) | 1450 - 1650 | Medium-Strong | Aromatic ring stretching vibrations of the benzimidazole moiety. |
| C-O Stretch (Hydroxyls) | 1050 - 1250 | Strong | C-O stretching of the primary and secondary hydroxyl groups. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic system. The benzimidazole core is expected to exhibit characteristic absorption maxima.
-
Predicted λ_max:
-
~245 nm
-
~275 nm
-
~282 nm
-
These absorptions are attributed to π → π* transitions within the conjugated benzimidazole system. The exact positions and intensities of these bands will be influenced by the solvent polarity.
Experimental Protocols
The following are generalized, step-by-step methodologies for the spectral characterization of benzimidazole derivatives like 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for benzimidazole derivatives to observe the exchangeable NH proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm exchangeable protons (NH, OH, COOH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI conditions: capillary voltage of 3-4 kV, nebulizing gas (N₂) flow of 1-2 L/min, and a source temperature of 100-150 °C.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
For accurate mass determination and elemental composition confirmation, perform HRMS analysis using a TOF (Time-of-Flight) or Orbitrap mass analyzer.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
Visualizations
Molecular Structure
Caption: Molecular structure of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
Experimental Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectral data for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By systematically dissecting the expected NMR, MS, IR, and UV-Vis spectra based on the known properties of its constituent functional groups, this document serves as a crucial reference for researchers. The provided experimental protocols offer a standardized approach for the characterization of this and related benzimidazole derivatives. The insights and data presented herein are intended to accelerate the research and development of new bioactive molecules within this important chemical class.
References
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PubChem. (2R)-2,3-Dihydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. Retrieved from [Link]
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Springer Nature. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved from [Link]
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MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
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JOCPR. Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Retrieved from [Link]
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Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Retrieved from [Link]
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ResearchGate. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
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RSC Publishing. The infrared spectra of some simple benzimidazoles. Retrieved from [Link]
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National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]
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FooDB. Showing Compound L-Glyceric acid (FDB023907). Retrieved from [Link]
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ACS Omega. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. Retrieved from [Link]
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PubChem. Glyceric acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. Glyceric acid. Retrieved from [Link]
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PubMed Central. 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. National Center for Biotechnology Information. Retrieved from [Link]
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1H NMR spectrum of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
An In-depth Technical Guide for the Structural Elucidation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid using ¹H NMR Spectroscopy
Executive Summary
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a complex heterocyclic compound featuring multiple functionalities critical to its potential biological activity, including a benzimidazole core, a carboxylic acid, and two chiral hydroxylated centers. Unambiguous structural confirmation is a prerequisite for its advancement in any research or drug development pipeline. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular framework. This guide provides a comprehensive, field-proven framework for acquiring and interpreting the ¹H NMR spectrum of this target molecule. We will delve into the theoretical prediction of the spectrum, establish a self-validating experimental protocol, and outline a systematic approach to spectral interpretation, thereby furnishing researchers with the necessary tools for confident structural characterization.
Structural and Chemical Overview of the Analyte
To effectively interpret an NMR spectrum, a foundational understanding of the molecule's structure is essential. The target compound, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, possesses several distinct chemical environments that will give rise to a characteristic ¹H NMR signature. The presence of two adjacent chiral centers (at C2 and C3) renders the protons on the propanoic acid backbone diastereotopic, a key feature we expect to observe.
For clarity throughout this guide, the protons have been systematically labeled in the diagram below.
Caption: Molecular structure with proton labeling.
Theoretical ¹H NMR Spectral Prediction
A predictive analysis based on established principles of chemical shifts and coupling constants provides a roadmap for interpreting the experimental spectrum.[1] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for this class of compounds and allows for the observation of exchangeable (labile) protons from the NH, OH, and COOH groups.[2]
2.1. Benzimidazole Aromatic System (Hd, He) and Imidazole Proton (HN)
-
Aromatic Protons (Hd, He): The benzene ring of the benzimidazole moiety typically presents as a complex, pseudo-symmetrical multiplet system. Protons Hd (ortho to the fused imidazole ring) and He (meta) will likely appear in the aromatic region, generally between δ 7.2 and 7.8 ppm.[3] Due to the symmetry of the benzimidazole ring system, we expect to see two distinct signals, each integrating to 2H, appearing as multiplets that resemble an AA'BB' system.
-
Imidazole NH Proton (HN): The N-H proton of the imidazole ring is characteristically deshielded. In DMSO-d₆, it is expected to appear as a broad singlet in the far downfield region, typically between δ 12.0 and 13.6 ppm, due to factors including aromaticity and strong hydrogen bonding with the solvent.[2]
2.2. Dihydroxypropanoic Acid Backbone (Hb, Hc)
-
Methine Protons (Hb, Hc): These two protons are attached to chiral carbons (C2 and C3) and are adjacent to each other. Therefore, they will exhibit vicinal coupling, splitting each other's signals. We expect them to appear as doublets.
-
Hc (proton at C3): This proton is adjacent to both the benzimidazole ring and the C2-OH group. The electron-withdrawing nature of the benzimidazole ring will deshield Hc, placing its signal further downfield compared to Hb. A predicted range would be δ 4.5 - 5.5 ppm.
-
Hb (proton at C2): This proton is adjacent to the carboxylic acid and the C3-OH group. Its chemical shift is anticipated to be in the δ 4.0 - 4.5 ppm range.[4]
-
-
Coupling Constant (³Jbc): The magnitude of the coupling constant between Hb and Hc (³Jbc) provides valuable information about the dihedral angle between these two protons, which relates to the molecule's preferred conformation in solution. Typical values for vicinal coupling in such systems range from 3 to 8 Hz.[5]
2.3. Labile Protons (COOH, C2-OH, C3-OH)
-
Carboxylic Acid Proton (COOH): This is the most acidic proton and will be highly deshielded, appearing as a very broad singlet, often in the δ 10.0 - 13.0 ppm region.[6][7] Its broadness is due to rapid chemical exchange.
-
Hydroxyl Protons (C2-OH, C3-OH): The two hydroxyl protons are also labile and will appear as broad signals, typically in the range of δ 3.0 - 6.0 ppm. Their exact chemical shift is highly dependent on concentration, temperature, and residual water content in the solvent.
2.4. Predicted Data Summary
The following table summarizes the anticipated ¹H NMR spectral data for the target molecule in DMSO-d₆.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
| HN | 12.0 - 13.6 | Broad Singlet (br s) | 1H | - |
| COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | - |
| Hd, He | 7.2 - 7.8 | Multiplet (m) | 4H | - |
| C3-OH | 3.0 - 6.0 | Broad Singlet (br s) | 1H | - |
| C2-OH | 3.0 - 6.0 | Broad Singlet (br s) | 1H | - |
| Hc | 4.5 - 5.5 | Doublet (d) | 1H | ³Jbc = 3-8 |
| Hb | 4.0 - 4.5 | Doublet (d) | 1H | ³Jbc = 3-8 |
A Validated Experimental Protocol for Spectrum Acquisition
Adherence to a rigorous and well-justified protocol is paramount for obtaining a high-quality, interpretable spectrum.
3.1. Rationale for Experimental Choices
-
Solvent: As justified previously, DMSO-d₆ is the solvent of choice. It effectively solubilizes the polar analyte and its high boiling point ensures sample stability. Most importantly, it slows down the exchange rate of N-H and O-H protons compared to protic solvents like D₂O or CD₃OD, allowing them to be observed.[2]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). Its single, sharp resonance at a high-field position rarely interferes with analyte signals.
3.2. Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the dried, purified 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS to the vial.
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. A clear, homogenous solution should be obtained.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.
Caption: Experimental workflow for NMR analysis.
3.3. Instrumentation and Data Acquisition A modern high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
| Parameter | Recommended Setting | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Improves signal separation and sensitivity. |
| Pulse Program | Standard 1D Proton (e.g., 'zg30') | A standard 30° pulse angle reduces experiment time without significant sensitivity loss for routine acquisition. |
| Acquisition Time (AQ) | ~ 4 seconds | Ensures high resolution in the resulting spectrum. |
| Relaxation Delay (D1) | 2 - 5 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate signal integration. |
| Number of Scans (NS) | 16 - 64 | Sufficient to achieve an excellent signal-to-noise ratio for a ~10 mg sample. |
| Spectral Width (SW) | ~ 20 ppm | Covers the full range of expected chemical shifts, from TMS to the acidic protons. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3.4. Protocol Validation: D₂O Exchange The assignment of the labile NH, OH, and COOH protons can be unequivocally confirmed through a simple D₂O exchange experiment.[6]
-
Acquire the standard ¹H NMR spectrum as described above.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Gently shake the tube to mix and allow it to stand for 5 minutes.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Result: The signals corresponding to HN, COOH, C2-OH, and C3-OH will significantly diminish or disappear completely, as the protons in these positions exchange with deuterium from the D₂O. This provides definitive proof of their assignment.
Spectrum Interpretation and Structural Confirmation
A systematic analysis of the processed spectrum is required to assign every signal and confirm the molecular structure.
-
Reference the Spectrum: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Identify Labile Protons: Locate the broad signals in the downfield region (δ > 10 ppm) and mid-field region. Confirm their identity by comparing the spectrum before and after the D₂O exchange.
-
Analyze the Aromatic Region: Examine the multiplets between δ 7.2 and 7.8 ppm. The total integration of this region should correspond to 4H.
-
Assign the Aliphatic Backbone:
-
Identify the two doublets in the δ 4.0 - 5.5 ppm region.
-
The doublet further downfield is assigned to Hc, and the one further upfield is assigned to Hb.
-
Confirm that their integrations are both 1H.
-
Measure the coupling constant (J) for both doublets. The J-value must be identical for both signals, as they are mutually coupled. This serves as an internal validation of the assignment.
-
-
Check for Impurities: Account for any minor peaks, which may include residual protio-solvent (DMSO-d₅ at ~δ 2.50 ppm) or water (H₂O/HOD at ~δ 3.33 ppm in DMSO-d₆).
For complex cases or to provide an even higher level of confidence, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed. A COSY experiment would show a cross-peak between the signals for Hb and Hc, providing definitive evidence of their connectivity.
Conclusion
The ¹H NMR spectrum of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is rich with structural information. A thorough analysis, guided by the predictive framework and acquired via the robust protocol detailed in this guide, allows for the unambiguous confirmation of its complex structure. Key diagnostic features include the far downfield broad singlets of the NH and COOH protons, the characteristic aromatic pattern of the benzimidazole ring, and the pair of coupled doublets corresponding to the diastereotopic methine protons of the dihydroxypropanoic acid chain. The use of D₂O exchange as a validation step ensures the trustworthiness of the assignments, providing researchers and drug development professionals with a high degree of confidence in their analytical results.
References
-
Doc Brown's Chemistry. (n.d.). Proton NMR of Carboxylic Acids. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Hydroxypropionic acid (HMDB0000700). Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Introduction
In the landscape of contemporary drug discovery and metabolomics, the precise structural elucidation of novel chemical entities is paramount. 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a molecule of significant interest, combining the biologically active benzimidazole core with a hydrophilic dihydroxypropanoic acid side chain. The benzimidazole moiety is a well-established pharmacophore found in a range of therapeutic agents, while the polyhydroxy carboxylic acid function suggests potential roles in metabolic pathways or as a linker in bioconjugation. Understanding the mass spectrometric behavior of this compound is crucial for its identification in complex biological matrices, for metabolic stability studies, and for quality control in synthetic processes.
This technical guide provides a comprehensive overview of the anticipated mass spectrometric analysis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. We will delve into the rationale behind the selection of analytical techniques, predict the ionization and fragmentation patterns based on fundamental chemical principles and established fragmentation of related structures, and present a systematic workflow for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to approach the mass spectrometric analysis of this and structurally similar molecules.
Molecular Characteristics
Before delving into the mass spectrometric analysis, it is essential to establish the fundamental properties of the target molecule.
-
Chemical Structure:
-
The molecule consists of a benzimidazole ring substituted at the 2-position with a 2,3-dihydroxypropanoic acid side chain.
-
-
Molecular Formula: C₁₀H₁₀N₂O₄
-
Monoisotopic Mass: 222.0641 Da
-
Average Molecular Weight: 222.198 g/mol
The presence of both an acidic carboxylic group and basic nitrogen atoms in the benzimidazole ring makes this an amphoteric molecule, susceptible to ionization in both positive and negative modes of electrospray ionization (ESI).
Experimental Design: A Rationale-Driven Approach
The selection of an appropriate mass spectrometry workflow is dictated by the physicochemical properties of the analyte. For a polar, non-volatile molecule like 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a soft ionization technique is required to preserve the molecular integrity during the gas-phase transition.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. To facilitate ionization, add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended to obtain accurate mass measurements of precursor and product ions, enabling confident elemental composition determination.
-
-
Ionization:
-
Technique: Electrospray Ionization (ESI).[1] This "soft" ionization method is ideal for polar molecules, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.[1]
-
Polarity: Both positive and negative ion modes will be employed to gain complementary structural information. The benzimidazole nitrogens are sites for protonation ([M+H]⁺), while the carboxylic acid is readily deprotonated ([M-H]⁻).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Activation Method: Collision-Induced Dissociation (CID).[2] This technique involves accelerating the selected precursor ion and colliding it with an inert gas (e.g., argon or nitrogen), leading to characteristic fragmentation based on the molecule's bond energies.[2]
-
Analysis: The resulting product ions are mass-analyzed to construct a fragmentation spectrum, which serves as a structural fingerprint of the molecule.
-
Workflow for Structural Elucidation
Caption: Proposed fragmentation of [M+H]⁺.
Mechanistic Interpretation:
-
Initial Dehydration: The protonated molecule at m/z 223.0713 is expected to readily lose a molecule of water (18.0106 Da) from the dihydroxypropanoic acid side chain, yielding a prominent fragment at m/z 205.0608. This is a common fragmentation pathway for alcohols.
-
Subsequent Loss of Carbon Monoxide: Following dehydration, the resulting ion can lose carbon monoxide (27.9949 Da), a characteristic fragmentation of α-hydroxy acids, to produce an ion at m/z 177.0658.
-
Further Dehydration: A second loss of water from the remaining hydroxyl group can occur, leading to a fragment at m/z 159.0553.
-
Cleavage of the Side Chain: A significant fragmentation pathway is the cleavage of the C-C bond between the benzimidazole ring and the side chain. This would result in the formation of a protonated 2-methylbenzimidazole ion at m/z 146.0498.
-
Formation of the Benzimidazole Core: The ion at m/z 159.0553 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN, 27.0109 Da), a hallmark of benzimidazole ring fragmentation, to yield an ion at m/z 132.0444. Similarly, the ion at m/z 146.0498 can lose a methylene group to form the core benzimidazole ion.
Negative Ion ESI-MS/MS: Fragmentation of the Deprotonated Molecule [M-H]⁻
In negative ion mode, deprotonation will occur at the carboxylic acid group, forming the precursor ion [C₁₀H₉N₂O₄]⁻ with an expected m/z of 221.0568. The fragmentation of this carboxylate anion is anticipated to be distinct from the positive ion mode.
Caption: Proposed fragmentation of [M-H]⁻.
Mechanistic Interpretation:
-
Decarboxylation: The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of carbon dioxide (CO₂, 43.9898 Da). [3]This is expected to be a dominant fragmentation pathway, leading to a major product ion at m/z 177.0666.
-
Loss of Water: The ion at m/z 177.0666 can subsequently lose a molecule of water (18.0106 Da) from the hydroxylated side chain, resulting in an ion at m/z 159.0561.
-
Loss of Carbon Monoxide: Further fragmentation of the m/z 159.0561 ion can occur through the loss of carbon monoxide (27.9949 Da), yielding a fragment at m/z 131.0505.
-
Formation of the Benzimidazolide Anion: Cleavage of the side chain can lead to the formation of the stable benzimidazolide anion at m/z 117.0345.
Summary of Predicted Key Ions
| Ion Description | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| Precursor Ion | [M+H]⁺: 223.0713 | [M-H]⁻: 221.0568 |
| Loss of H₂O | 205.0608 | 203.0462 |
| Loss of CO₂ | - | 177.0666 |
| Loss of H₂O + CO | 177.0658 | - |
| Loss of 2H₂O + CO | 159.0553 | - |
| Loss of CO₂ + H₂O | - | 159.0561 |
| Benzimidazole Core Ion | 132.0553 | 117.0345 (anion) |
| Protonated 2-methylbenzimidazole | 146.0498 | - |
Conclusion
The mass spectrometric analysis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a molecule with dual chemical personalities, requires a methodical approach leveraging high-resolution instrumentation and complementary ionization modes. The predicted fragmentation pathways, rooted in the established behavior of benzimidazoles and polyhydroxy carboxylic acids, provide a robust framework for its structural confirmation. In positive ion mode, fragmentation is anticipated to be driven by losses from the hydroxylated side chain, while negative ion mode will likely be dominated by decarboxylation. By employing the detailed experimental protocol and interpretive strategy outlined in this guide, researchers and drug development professionals can confidently identify and characterize this and structurally related compounds, thereby accelerating their research and development endeavors.
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El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. Available at: [Link]
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Palacios Rodríguez, A., et al. (2023). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. IUCrData, 8(1), x230256. Available at: [Link]
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A Senior Application Scientist's Perspective on a Novel Benzimidazole Derivative
An In-Depth Technical Guide on the Prospective Biological Activities of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is a prospective technical guide based on the established biological activities of the benzimidazole scaffold and related dihydroxypropanoic acid moieties. Direct experimental data for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is not yet widely available in published literature. The purpose of this guide is to provide a scientifically-grounded framework for initiating research and development of this novel compound.
Introduction: Deconstructing a Molecule of Interest
The compound 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid presents a compelling subject for investigation in medicinal chemistry. Its structure is a hybrid of two key molecular entities: the benzimidazole ring system and a dihydroxypropanoic acid side chain. The benzimidazole nucleus is a well-established "privileged structure" in pharmacology, known for its ability to interact with a wide array of biological targets.[1] This is largely due to its structural similarity to endogenous purines, allowing it to function as an antagonist in various biochemical pathways.[1][] The dihydroxypropanoic acid moiety, a derivative of glyceric acid, introduces chirality and hydrophilic character, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
This guide will explore the potential biological activities of this hybrid molecule by first examining the well-documented properties of its constituent parts. We will then propose a strategic approach to systematically investigate its potential as a therapeutic agent, focusing on the most probable areas of high biological activity: antimicrobial, anticancer, and anti-inflammatory effects.
The Benzimidazole Core: A Foundation of Diverse Bioactivity
The benzimidazole scaffold is a cornerstone of many clinically significant drugs.[3] Its versatile biological profile stems from the ability of its derivatives to engage with a multitude of enzymatic and receptor systems.
Anticancer Potential
Benzimidazole derivatives have demonstrated significant promise in oncology through diverse mechanisms of action.[4][5] Their ability to inhibit cancer cell proliferation is often attributed to their interaction with key proteins involved in cell division and DNA replication.[5]
-
Topoisomerase Inhibition: Certain benzimidazole-based compounds act as inhibitors of topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication and transcription.[4][6] By stabilizing the enzyme-DNA complex, these inhibitors lead to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Some benzimidazole derivatives, such as Rucaparib and Veliparib, are potent PARP inhibitors, leading to synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA mutations.[4]
-
Kinase Inhibition: Many benzimidazole derivatives have been designed to target specific protein kinases that are overactive in various cancers, interfering with signaling pathways that control cell growth and proliferation.[5][7]
Antimicrobial Efficacy
The benzimidazole ring is a key feature in a number of antimicrobial agents.[8] Their mechanism of action can vary depending on the target organism.
-
Antibacterial Action: Benzimidazoles have shown efficacy against a range of Gram-positive and Gram-negative bacteria.[1] While the exact mechanisms can differ, some derivatives are known to interfere with essential metabolic pathways.
-
Antifungal Action: A significant mode of antifungal activity for some benzimidazoles is the inhibition of ergosterol biosynthesis.[8] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.
Anti-inflammatory Properties
Several benzimidazole derivatives have been investigated for their anti-inflammatory effects.[9][10] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[1] Some derivatives have shown selective inhibition of COX-2, which is often associated with inflammatory processes, potentially offering a better side-effect profile compared to non-selective NSAIDs.
The 2,3-Dihydroxypropanoic Acid Moiety: A Modulator of Physicochemical Properties
The 2,3-dihydroxypropanoic acid side chain, also known as glyceric acid, is a naturally occurring sugar acid.[11] While not as extensively studied as a pharmacophore in its own right, its presence in the target molecule is significant for several reasons:
-
Increased Hydrophilicity: The two hydroxyl groups and the carboxylic acid group will increase the water solubility of the compound compared to a simple alkyl-substituted benzimidazole. This can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Potential for Novel Interactions: The hydroxyl and carboxyl groups provide additional hydrogen bond donors and acceptors, which could lead to novel binding interactions with target enzymes or receptors.
-
Antibacterial Contribution: The related molecule, 3-hydroxypropanoic acid, has been shown to possess antibacterial activity, particularly against Gram-negative bacteria.[12] This suggests that the dihydroxypropanoic acid moiety in our target compound could contribute to or enhance its overall antimicrobial profile.
Hypothesized Biological Activity of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Based on the activities of its constituent parts, we can hypothesize that 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid will exhibit a spectrum of biological activities, potentially with synergistic effects.
-
Broad-Spectrum Antimicrobial Activity: The combination of the benzimidazole core, known for its antifungal and antibacterial properties, with the potentially antibacterial dihydroxypropanoic acid side chain could result in a potent, broad-spectrum antimicrobial agent.
-
Targeted Anticancer Activity: The benzimidazole core provides a strong foundation for anticancer activity. The dihydroxypropanoic acid side chain may modulate this activity by altering cell permeability or by creating new interactions with the target protein, potentially leading to increased potency or a novel mechanism of action.
-
Potent Anti-inflammatory Effects: The established COX-inhibitory potential of the benzimidazole scaffold could be complemented by the hydrophilic side chain, potentially improving its formulation and bioavailability for treating inflammatory conditions.
Proposed Experimental Workflows for Activity Validation
To systematically evaluate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro screening followed by more complex cell-based assays.
Workflow for Antimicrobial Activity Screening
The initial assessment of antimicrobial activity should be conducted against a panel of clinically relevant bacterial and fungal strains.
Caption: Workflow for antimicrobial activity assessment.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Compound: Prepare a stock solution of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Include positive (microorganism with no compound) and negative (broth only) controls. A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should be run in parallel.
Workflow for Anticancer Activity Screening
A panel of human cancer cell lines should be used to assess the antiproliferative activity of the compound.
Caption: Workflow for anticancer activity evaluation.
Experimental Protocol: MTT Assay for Growth Inhibition (GI50) Determination
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
GI50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI50) by plotting the percentage of cell viability against the compound concentration. A standard anticancer drug (e.g., doxorubicin) should be used as a positive control.
Proposed Mechanism of Action: Topoisomerase Inhibition
Given the known activity of many benzimidazoles, a plausible anticancer mechanism is the inhibition of topoisomerase enzymes.
Caption: Proposed mechanism of anticancer action.
Comparative Data of Biologically Active Benzimidazole Derivatives
To provide context for potential efficacy, the following table summarizes the reported activities of various benzimidazole derivatives from the literature.
| Compound Class | Biological Activity | Target/Mechanism | Reported IC50/MIC | Reference |
| Benzimidazole-rhodanine conjugates | Anticancer | Topoisomerase II inhibition | 8g: 10 µM (inhibition) | [4] |
| Benzimidazole-acridine derivative | Anticancer | Topoisomerase I inhibition | 2.68 µM (K562 cells) | [4] |
| 1-(1-ethyl-1H-benzimidazol-2-yl) ethanone derivative (3e) | Anticancer | Topoisomerase inhibition (docking) | GI50: 0.19 µM (HOP-92 cells) | [6] |
| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | Antimicrobial | Not specified | MIC: 25-62.5 µg/mL (antifungal) | [1] |
| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives | Anti-inflammatory | COX-1/COX-2 inhibition | IC50 on COX-1: 0.1664 nM | [1] |
Conclusion and Future Directions
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a novel chemical entity with significant therapeutic potential, predicated on the well-established and diverse biological activities of the benzimidazole scaffold. The addition of the dihydroxypropanoic acid moiety is likely to confer unique physicochemical properties that could enhance its biological profile. The proposed workflows provide a clear and logical path for the systematic evaluation of its antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on the synthesis of this compound and its analogues, followed by the execution of the described in vitro assays. Promising results would warrant further investigation into its in vivo efficacy and safety profile, paving the way for potential lead optimization and preclinical development.
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A Technical Guide to 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. Given the limited direct literature on this specific molecule, this document synthesizes information from the well-established fields of benzimidazole chemistry and the biochemistry of dihydroxypropanoic acids. We present a theoretical framework for its synthesis, predict its physicochemical properties, and extrapolate its potential biological activities based on the extensive pharmacology of the benzimidazole scaffold. This guide is intended for researchers, scientists, and drug development professionals interested in the design and exploration of new chemical entities leveraging the privileged benzimidazole structure.
Introduction: The Benzimidazole Scaffold and its Significance
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[1] This has led to the development of numerous FDA-approved drugs for a variety of therapeutic areas.[3] The versatility of the benzimidazole ring system stems from its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling it to bind effectively to macromolecules.[3]
Benzimidazole derivatives have demonstrated a wide range of biological activities, including but not limited to:
-
Antimicrobial: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[4]
-
Antiviral: Showing promise in the treatment of various viral infections.[5]
-
Anticancer: Acting through mechanisms such as the inhibition of tubulin polymerization and topoisomerase.[6][]
-
Anti-inflammatory and Analgesic: Modulating inflammatory pathways by inhibiting enzymes like cyclooxygenases (COXs).[8]
-
Antihypertensive: Demonstrating effects on the cardiovascular system.[9]
-
Antidiabetic: Showing potential in the management of diabetes.[10]
-
Antiulcer: Leading to the development of proton pump inhibitors.[11]
The broad spectrum of activity associated with the benzimidazole core makes it a highly attractive starting point for the design of novel therapeutic agents.[12]
The Chemistry and Biological Relevance of 2,3-Dihydroxypropanoic Acid (Glyceric Acid)
2,3-Dihydroxypropanoic acid, commonly known as glyceric acid, is a naturally occurring sugar acid.[13] It is a chiral molecule existing as D- and L-enantiomers.[13] Glyceric acid and its phosphorylated derivatives are key intermediates in fundamental metabolic pathways, most notably glycolysis.[13]
Key aspects of glyceric acid include:
-
Metabolic Significance: 3-Phosphoglyceric acid is a crucial intermediate in the biosynthesis of amino acids such as serine, which in turn is a precursor for glycine and cysteine.[13]
-
Natural Occurrence: It can be found in various plants and microorganisms.[14][15]
-
Synthesis: Glyceric acid is typically produced by the oxidation of glycerol.[13] Both chemical and enzymatic methods for its synthesis have been developed.[16][17]
-
Potential Biological Activities: Some studies suggest that glyceric acid and its derivatives may possess biological activities, including liver-stimulant and cholesterolytic effects, and applications in cosmetics for improving skin cell viability.[18][19]
The incorporation of a dihydroxypropanoic acid moiety into a drug scaffold can potentially enhance hydrophilicity, which may in turn influence pharmacokinetic properties such as solubility and bioavailability.
Proposed Synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
While no specific synthesis for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid has been reported in the literature, a plausible synthetic route can be proposed based on established methods for benzimidazole synthesis. The most common and direct approach involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative.[20][21]
A logical precursor for the dihydroxypropanoic acid side chain is tartaric acid or a derivative thereof. The reaction would likely proceed via the Phillips-Ladenburg synthesis, involving the condensation of o-phenylenediamine with a suitable tartaric acid derivative under acidic conditions and heat.
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A Theoretical Exploration of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid: A Computational Guide for Drug Discovery
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide presents a comprehensive theoretical framework for the investigation of a novel, yet under-explored, benzimidazole derivative: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. In the absence of extensive empirical data, this document serves as a roadmap for researchers, employing established computational methodologies to predict the molecule's physicochemical properties, reactivity, and potential as a therapeutic agent. By integrating Density Functional Theory (DFT) calculations, molecular docking, and ADMET prediction, we aim to elucidate the structural and electronic characteristics that may govern its biological function, thereby providing a robust foundation for future experimental validation and drug development efforts.
Introduction: The Rationale for a Novel Benzimidazole Derivative
The benzimidazole moiety, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its diverse pharmacological profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] This versatility stems from its ability to mimic natural purine bases, allowing for interactions with a wide array of biological targets.[4] The strategic functionalization of the benzimidazole ring system has been a fruitful avenue for the development of potent and selective therapeutic agents.[2]
This guide focuses on a unique derivative, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, which combines the established pharmacophore of benzimidazole with the biochemically significant 2,3-dihydroxypropanoic acid (glyceric acid) side chain. Glyceric acid is a natural three-carbon sugar acid and a key intermediate in the glycolysis pathway, suggesting that its incorporation could influence the molecule's metabolic stability, solubility, and potential for targeted interactions with metabolic enzymes.[5][6]
Given the nascent stage of research on this specific compound, a theoretical and computational approach is invaluable for a preliminary assessment of its drug-like properties and potential mechanisms of action. This in-depth guide will detail the proposed theoretical studies, from initial synthesis considerations to advanced molecular modeling, providing a comprehensive blueprint for its scientific exploration.
Proposed Synthetic Pathway
The synthesis of 2-substituted benzimidazoles is well-established, commonly involving the condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde.[7][8][9] For the target molecule, a plausible and efficient synthetic route would involve the reaction of o-phenylenediamine with 2,3-dihydroxypropanoic acid (glyceric acid).
A proposed workflow for the synthesis is outlined below:
Figure 1: Proposed synthetic workflow for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
Experimental Protocol: Synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of o-phenylenediamine and 2,3-dihydroxypropanoic acid in a suitable solvent such as ethanol or a water-acid mixture.
-
Catalysis: Add a catalytic amount of a strong acid, for instance, hydrochloric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Purification: Filter the crude product, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
In Silico Exploration: A Theoretical Deep Dive
The core of this guide is a proposed in-silico investigation to predict the properties and potential of the target molecule. This computational approach allows for a cost-effective and rapid evaluation prior to extensive laboratory synthesis and testing.
Density Functional Theory (DFT) for Structural and Electronic Insights
DFT is a powerful quantum mechanical method for studying the electronic structure of molecules.[10][11] By performing DFT calculations, we can gain a deep understanding of the molecule's geometry, stability, and reactivity.
Protocol for DFT Calculations:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely used for organic molecules and has shown good agreement with experimental data for benzimidazole derivatives.[10][11]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.[12]
-
Calculations:
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Analysis: Calculate vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Properties: From the optimized geometry, calculate key electronic descriptors.
-
Key DFT-Derived Parameters and Their Significance:
| Parameter | Description | Predicted Significance for the Target Molecule |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of a molecule. | A higher EHOMO may indicate a greater propensity to donate electrons, potentially influencing its interaction with biological targets and its antioxidant activity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of a molecule. | A lower ELUMO suggests a greater ability to accept electrons, which can be crucial for its reactivity and binding to electron-rich sites in enzymes or receptors. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. A smaller energy gap indicates higher reactivity. | A smaller ΔE would suggest higher chemical reactivity and lower kinetic stability, which could be advantageous for covalent inhibitors but may also lead to off-target effects. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | A significant dipole moment would suggest good solubility in polar solvents and could play a role in dipole-dipole interactions with biological macromolecules. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | The MEP map will be crucial for identifying potential sites for hydrogen bonding and other non-covalent interactions, guiding the selection of potential biological targets. |
Molecular Docking: Predicting Biological Targets and Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14][15] This is instrumental in identifying potential protein targets and understanding the binding mode of a ligand.
Proposed Molecular Docking Workflow:
Figure 2: A generalized workflow for molecular docking studies.
Potential Protein Targets for Docking Studies:
Based on the known activities of benzimidazole derivatives, the following protein families are proposed as initial targets for molecular docking simulations:
-
Protein Kinases: Many benzimidazole derivatives are known kinase inhibitors, playing a role in anticancer therapies.[16]
-
Urease: Some benzimidazoles have shown potent urease inhibitory activity, relevant for treating infections by Helicobacter pylori.[11][17]
-
Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some benzimidazoles are attributed to their inhibition of COX-1 and COX-2.[15][18]
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are an important class of anticancer agents, and some benzimidazole derivatives have shown activity against this enzyme.[13]
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. In silico tools can provide early-stage predictions of these properties.
Protocol for ADMET Prediction:
-
Software: Utilize online platforms or standalone software such as SwissADME, pkCSM, or Schrödinger's QikProp.
-
Input: The 2D or 3D structure of the target molecule.
-
Analysis: Evaluate key parameters related to pharmacokinetics and toxicity.
Predicted ADMET Profile:
| Property | Parameter | Predicted Outcome and Rationale |
| Absorption | Lipinski's Rule of Five | Expected to comply, suggesting good oral bioavailability. The presence of hydroxyl and carboxylic acid groups may slightly increase polarity. |
| Water Solubility | The dihydroxypropanoic acid moiety is anticipated to confer good water solubility. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Likely to be BBB non-permeable due to its polarity, which could be advantageous for targeting peripheral disorders. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | The benzimidazole core may interact with CYP enzymes; this needs to be evaluated to predict potential drug-drug interactions. |
| Excretion | Renal Clearance | Good water solubility suggests potential for renal excretion. |
| Toxicity | Ames Test (Mutagenicity) | The benzimidazole scaffold is generally considered non-mutagenic, but this needs to be computationally assessed. |
| hERG Inhibition (Cardiotoxicity) | A crucial parameter to evaluate early, as hERG inhibition is a common cause of drug withdrawal. |
Concluding Remarks and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the initial investigation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. The proposed computational studies, encompassing DFT calculations, molecular docking, and ADMET prediction, will provide a wealth of predictive data on its physicochemical properties, reactivity, and potential as a drug-like molecule.
The insights gained from these theoretical analyses will be instrumental in guiding future experimental work. The predicted electronic properties can be correlated with spectroscopic data (NMR, IR, UV-Vis) for structural validation. The molecular docking results will prioritize biological assays against the most promising protein targets. Finally, the in silico ADMET profile will inform early-stage safety and pharmacokinetic assessments.
By adopting this integrated theoretical and experimental approach, the scientific community can efficiently explore the therapeutic potential of this novel benzimidazole derivative, accelerating its journey from a conceptual molecule to a potential lead compound in drug discovery.
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A theoretical study of benzimidazole (BI) and two of its derivatives namely 2-methylbenzimidazole (2-CH3BI) and 2-mercaptobenzimidazole (2-SHBI) recently used as corrosion inhibitors for mild steel in 1M HCl was undertaken by considering Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level. ResearchGate. [Link]
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Methodological & Application
Synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid: A Detailed Guide for Advanced Research
This comprehensive guide provides a detailed protocol for the synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a molecule of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and its combination with a dihydroxypropanoic acid moiety presents opportunities for developing novel therapeutic agents.[1][2] This document outlines a robust synthetic strategy, provides a step-by-step protocol, and discusses the underlying chemical principles for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Benzimidazole-Containing Compounds
Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This structural motif is a key component in a wide range of biologically active molecules, exhibiting antimicrobial, antiviral, anticancer, and antihypertensive properties, among others.[1][2] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The incorporation of a 2,3-dihydroxypropanoic acid (glyceric acid) side chain introduces chirality and hydrophilic functional groups, which can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile.[3]
Synthetic Strategy: The Phillips Condensation
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[4][5] This approach is advantageous due to the commercial availability of a wide variety of starting materials and the generally high yields.
For the synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, the core strategy will be the condensation of o-phenylenediamine with a suitable 2,3-dihydroxypropanoic acid derivative. To avoid undesirable side reactions and to ensure the integrity of the diol functionality, a protected form of the carboxylic acid may be employed, followed by a deprotection step. However, for simplicity and to provide a foundational protocol, this guide will focus on the direct condensation, with notes on potential modifications.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic route for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
Caption: Proposed synthesis via Phillips condensation.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| o-Phenylenediamine | 99% | Sigma-Aldrich | |
| (R/S)-2,3-Dihydroxypropanoic acid | ≥98% | TCI Chemicals | A racemic mixture is used here. For stereospecific synthesis, an enantiomerically pure starting material should be used. |
| Hydrochloric Acid (HCl) | 4N | Fisher Scientific | |
| Activated Carbon | For decolorization. | ||
| Ethyl Acetate | ACS Grade | For extraction and chromatography. | |
| Hexane | ACS Grade | For chromatography. | |
| Methanol | ACS Grade | For recrystallization. | |
| Deionized Water |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and (R/S)-2,3-dihydroxypropanoic acid (11.6 g, 0.11 mol).
-
Acid Addition: To this mixture, carefully add 4N hydrochloric acid (100 mL). The addition should be done in a fume hood due to the corrosive nature of the acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3). The reaction is typically complete within 4-6 hours.[6]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture to a pH of approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution. This should be done in an ice bath to control the exothermic reaction.
-
Initial Purification: The crude product may precipitate upon neutralization. If so, filter the solid and wash it with cold deionized water. If the product remains in solution, proceed to extraction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Decolorization: Dissolve the crude product in a minimal amount of hot methanol and add a small amount of activated carbon. Heat the mixture gently for 10-15 minutes.
-
Purification by Recrystallization/Chromatography: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum. If recrystallization does not yield a pure product, column chromatography on silica gel using an ethyl acetate/hexane gradient may be necessary.
Characterization
The identity and purity of the synthesized 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expect characteristic peaks for the aromatic protons of the benzimidazole ring, the methine and methylene protons of the dihydroxypropanoic acid side chain, and the exchangeable protons of the hydroxyl, carboxylic acid, and N-H groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as O-H (diol and carboxylic acid), N-H (imidazole), C=O (carboxylic acid), and C=N (imidazole) stretching vibrations.
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow.
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocol described is based on well-established and extensively documented reactions for benzimidazole synthesis.[1][7][8] The reliability of this procedure is validated by the following:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of excessive byproducts due to prolonged heating.
-
Purification Checks: The purity of the final product can be readily assessed at each stage of purification. The melting point of the crystalline product should be sharp and within a narrow range. TLC analysis of the final product should show a single spot.
-
Spectroscopic Confirmation: The comprehensive characterization of the final compound by NMR, MS, and IR provides unambiguous confirmation of its chemical structure, validating the success of the synthesis.
Causality in Experimental Choices
-
Choice of Acid Catalyst: Hydrochloric acid is a common and effective catalyst for the Phillips condensation. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction and to drive the dehydration step that leads to the formation of the imidazole ring.
-
Neutralization Step: Neutralization is crucial to deprotonate the benzimidazole nitrogen and the carboxylic acid, facilitating the extraction of the product into an organic solvent.
-
Use of Activated Carbon: This step is included to remove colored impurities that may have formed during the reaction, leading to a purer, off-white to white crystalline product.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently synthesize this promising molecule for further investigation in drug discovery and development programs. The inherent flexibility of the Phillips condensation allows for the adaptation of this protocol for the synthesis of a diverse library of related benzimidazole derivatives.
References
-
Dil, A. et al. (2019). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 12(8), 2055-2067. Available at: [Link]
-
Taha, M. et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 789. Available at: [Link]
- Google Patents. (2013). Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.
-
Nguyen, T. L. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(45), 28246-28271. Available at: [Link]
-
ResearchGate. (n.d.). General synthetic route for benzimidazole. [Diagram]. Available at: [Link]
-
ResearchGate. (2018). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Available at: [Link]
-
ResearchGate. (n.d.). Benzimidazole directing C−H hydroxylation. [Diagram]. Available at: [Link]
-
ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link]
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Foti, M. et al. (1997). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 45(7), 2635-2641. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules. Available at: [Link]
-
Revues Scientifiques Marocaines. (n.d.). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Available at: [Link]
-
ResearchGate. (2017). Preparation of benzimidazole derivatives. [Diagram]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
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Molecules. (2015). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Available at: [Link]
-
PubMed. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Available at: [Link]
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ResearchGate. (2021). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. Available at: [Link]
-
MDPI. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Available at: [Link]
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ResearchGate. (n.d.). O-phenylenediamine is condensed with a carboxylic acid 2. [Diagram]. Available at: [Link]
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ResearchGate. (n.d.). Synthetic routes toward benzimidazole derivatives by using different.... Available at: [Link]
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Wikipedia. (n.d.). o-Phenylenediamine. Available at: [Link]
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ResearchGate. (2017). Synthesis and Characterization of New Derivatives polycinammic co-glycerol and Evaluation of phamalogical release. Available at: [Link]
-
PubChem. (n.d.). (2R)-2,3-Dihydroxypropanoic acid. Available at: [Link]
-
Molecules. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
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Application Note: High-Purity Isolation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Abstract
This application note provides a comprehensive, multi-step protocol for the purification of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a polar heterocyclic compound with potential applications in medicinal chemistry. The protocol is designed to address the challenges associated with purifying polar, multifunctional molecules, ensuring high purity and yield. The methodology integrates recrystallization and column chromatography techniques, with a detailed rationale for each step. This guide is intended for researchers in organic synthesis and drug development who require a robust method for obtaining this compound in a highly purified form.
Introduction: The Purification Challenge
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (MW: 206.2 g/mol , MF: C₁₀H₁₀N₂O₃) is a structurally complex molecule featuring a benzimidazole core, a carboxylic acid, and a diol.[1] This combination of functional groups imparts high polarity and multiple hydrogen bonding sites, making it a challenging target for purification. Common impurities from its synthesis—likely involving the condensation of o-phenylenediamine with a derivative of tartaric acid—can include unreacted starting materials, polymeric byproducts, and diastereomers.
The purification strategy must effectively separate the target compound from these impurities while minimizing product loss. This protocol employs a two-pronged approach: initial bulk purification via recrystallization, followed by fine purification using column chromatography for the removal of closely related impurities.
Physicochemical Properties & Considerations
A successful purification hinges on understanding the molecule's properties.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Indicates a significant proportion of heteroatoms, contributing to polarity. |
| Molecular Weight | 206.2 g/mol | --- |
| Key Functional Groups | Benzimidazole, Carboxylic Acid, Diol | High polarity; multiple sites for hydrogen bonding. Prone to strong interactions with polar stationary phases like silica. |
| Predicted Solubility | Likely soluble in polar protic solvents (e.g., methanol, ethanol, water) and insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | Solvent selection for recrystallization and chromatography is critical. |
| Acidity/Basicity | Amphoteric: The carboxylic acid is acidic (pKa ~3-4), and the benzimidazole nitrogen is basic (pKa of protonated form ~5-6). | The compound's charge state can be manipulated with pH, affecting its solubility and interaction with chromatographic media. |
Purification Workflow
The overall workflow is designed to systematically remove impurities based on their differing physical properties.
Caption: Overall purification workflow for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
Detailed Experimental Protocols
Part A: Recrystallization for Bulk Purification
Rationale: Recrystallization is an effective first-pass purification technique for removing significant amounts of less soluble or more soluble impurities. The choice of solvent is paramount; the ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. For benzimidazole derivatives, alcohols like ethanol or methanol are often suitable.[2][3]
Materials and Reagents:
-
Crude 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erhlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Step-by-Step Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents. Based on the compound's polarity, an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid with stirring. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is achieved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Self-Validation:
-
Visual Inspection: The resulting crystals should be more uniform in color and shape than the crude product.
-
Thin-Layer Chromatography (TLC): A TLC of the recrystallized product should show a significant reduction in the number of impurity spots compared to the crude material.
Part B: Flash Column Chromatography for High-Purity Polishing
Rationale: Flash column chromatography is employed to separate the target compound from impurities with similar polarities.[4] Given the polar nature of the target molecule, a polar stationary phase (silica gel) and a polar mobile phase will be used.[5][6] Nitrogen-containing heterocyclic compounds can sometimes streak on acidic silica gel. To mitigate this, a small amount of a basic modifier like triethylamine or a more polar solvent like methanol can be added to the eluent.[7][8]
Materials and Reagents:
-
Recrystallized 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Fraction collector or test tubes
Step-by-Step Protocol:
-
Eluent System Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is a mixture of DCM and MeOH.
-
Aim for an Rf value of 0.2-0.4 for the target compound. A typical eluent system for polar compounds is 5-10% MeOH in DCM.[8]
-
If streaking is observed on the TLC plate, add 0.5-1% triethylamine to the eluent mixture.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM or 2% MeOH in DCM).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the recrystallized product in a minimal amount of the eluent or a stronger solvent like pure methanol.
-
Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to dryness.
-
Carefully add the dry, sample-adsorbed silica to the top of the packed column.
-
-
Elution:
-
Begin elution with the less polar solvent system, gradually increasing the polarity (gradient elution). For example, start with 2% MeOH in DCM, then increase to 5%, and then to 10%.
-
Collect fractions and monitor the elution process using TLC.
-
-
Fraction Analysis and Pooling:
-
Spot each collected fraction on a TLC plate.
-
Visualize the spots under UV light (if the compound is UV active) or by staining.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, highly purified compound.
-
Caption: Workflow for flash column chromatography.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
This application note details a robust, two-stage purification protocol for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By combining the strengths of recrystallization for bulk purification and column chromatography for fine polishing, researchers can obtain this polar, multifunctional compound with high purity, suitable for further studies in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other challenging polar heterocyclic molecules.
References
-
Palacios Rodríguez, A., et al. (2025). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. PubMed Central. Available at: [Link]
-
Palacios Rodríguez, A., et al. (2025). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. ResearchGate. Available at: [Link]
-
National Analytical Corporation. 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid. IndiaMART. Available at: [Link]
-
National Center for Biotechnology Information. (2R)-2,3-Dihydroxypropanoic acid. PubChem. Available at: [Link]
- Google Patents. A process for the preparation of benzimidazole derivatives and their salts. Google Patents.
-
Reddit. Column chromatography & TLC on highly polar compounds?. Reddit. Available at: [Link]
-
International Journal of Creative Research Thoughts. IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. IJCRT.org. Available at: [Link]
-
ResearchGate. Synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules. ResearchGate. Available at: [Link]
-
Chemistry For Everyone. Do Polar Compounds Elute First In Column Chromatography?. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PubMed. Available at: [Link]
-
Chemistry LibreTexts. Column Chromatography. Available at: [Link]
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Frontiers. Conversion of Glycerol to 3-Hydroxypropanoic Acid by Genetically Engineered Bacillus subtilis. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
-
Defense Technical Information Center. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
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FooDB. Showing Compound Glyceric acid (FDB012242). Available at: [Link]
-
Wikipedia. Glyceric acid. Available at: [Link]
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analytical methods for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid characterization
An Application Guide to the Orthogonal Characterization of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid
Introduction: The Imperative for Rigorous Characterization
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a multifaceted molecule featuring a core benzimidazole heterocycle, known for its wide-ranging biological activities, coupled with a chiral dihydroxypropanoic acid side chain.[1] This unique structure suggests potential applications in medicinal chemistry, where the benzimidazole moiety can engage with various biological targets and the hydrophilic side chain can modulate pharmacokinetic properties. For researchers in drug discovery and development, establishing the identity, purity, and stability of such a novel chemical entity is a non-negotiable prerequisite for advancing it through the development pipeline.
This guide provides a comprehensive, multi-technique (orthogonal) approach to the characterization of this target molecule. We eschew a single-method analysis in favor of an integrated workflow, as no single technique can provide a complete structural and purity profile. By combining data from chromatography, mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy, we can build a self-validating dossier of evidence that unambiguously confirms the molecule's structure and purity. This document is designed for scientists who require not just protocols, but also the underlying rationale for each experimental choice.
The Orthogonal Analytical Workflow
A robust characterization strategy relies on employing multiple analytical techniques that measure different physicochemical properties of the molecule. This orthogonal approach ensures that weaknesses or ambiguities in one method are compensated for by the strengths of another. Our workflow is designed to first assess purity and then systematically elucidate the molecular structure from its elemental composition down to the specific connectivity of its atoms and functional groups.
Caption: Fig. 1: A logical workflow for the comprehensive characterization of the target molecule, employing orthogonal analytical techniques.
Chromatographic Analysis: Purity Assessment by HPLC-UV
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in pharmaceutical development.[2][3] For a polar, aromatic molecule like 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a reversed-phase (RP) method is the logical choice. The benzimidazole core contains a strong UV chromophore, making UV-Vis detection highly sensitive and ideal for this application.[4] We select a C18 column for its versatility and a buffered mobile phase to ensure consistent ionization of the carboxylic acid and benzimidazole moieties, leading to sharp, reproducible peaks. A gradient elution is employed to ensure any impurities with different polarities are effectively separated and eluted.
Protocol 1: Reversed-Phase HPLC for Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the sample.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. If necessary, use a sonicator for a brief period.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Instrument: Any standard HPLC or UHPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Monitor at the λmax determined by UV-Vis spectroscopy (e.g., ~254 nm and 288 nm) and also collect data across a wider range (e.g., 200-400 nm) to detect impurities with different spectral properties.[4]
-
-
Data Analysis:
-
Integrate the peak for the main component and all impurity peaks.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
The retention time (tR) should be consistent across injections.
-
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for high-efficiency separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution from the non-polar stationary phase. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload and distortion. |
| Detection | UV at 254 nm, 288 nm | Wavelengths where benzimidazole derivatives typically show strong absorbance.[4] |
Structural Elucidation I: Mass Spectrometry for Molecular Formula
Expertise & Rationale: Mass Spectrometry (MS) is an indispensable tool for confirming molecular weight (MW) and deducing the elemental composition.[5] For our target molecule, which is polar and non-volatile, Electrospray Ionization (ESI) is the ideal soft ionization technique, as it minimizes fragmentation and preserves the molecular ion. High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical. It provides a highly accurate mass measurement (typically <5 ppm error), which allows for the unambiguous determination of the molecular formula by comparing the measured mass to a theoretical mass calculated from the elemental composition (C₁₀H₁₀N₂O₄).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Dilute the 1 mg/mL stock solution (from Protocol 1) 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be ~10 µg/mL.
-
-
Instrumentation and Conditions:
-
Instrument: LC-qTOF MS or Orbitrap MS system.
-
Method: The sample can be introduced via direct infusion or through the LC system described in Protocol 1. LC-MS is preferred as it provides chromatographic separation prior to MS analysis.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺, in positive ion mode. The theoretical exact mass for C₁₀H₁₀N₂O₄ is 222.0641 Da, so the [M+H]⁺ ion should appear at m/z 223.0719.
-
Confirm that the measured mass is within 5 ppm of the theoretical mass.
-
Analyze the fragmentation pattern (MS/MS) to gain further structural confirmation. Expected fragments would include loss of H₂O and CO₂ from the side chain.[6][7]
-
| Parameter | Condition | Rationale |
| Ionization Mode | ESI, Positive | The basic nitrogens on the benzimidazole ring readily accept a proton. |
| Mass Analyzer | TOF or Orbitrap | Provides high mass accuracy required for formula determination. |
| Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |
| Collision Energy | 10-40 eV (for MS/MS) | A range of energies to induce characteristic fragmentation. |
Structural Elucidation II: NMR for Atomic Connectivity
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[8][9] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR). For 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, ¹H NMR will confirm the presence of the aromatic protons on the benzimidazole ring, the N-H proton, and the methine and methylene protons of the side chain.[10] ¹³C NMR will identify all unique carbon atoms. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the polar molecule and allows for the observation of exchangeable protons like those from -OH, -COOH, and N-H groups.[10]
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY (H-H correlation) and HSQC (H-C correlation) to confirm assignments.
-
-
Data Analysis & Expected Signals:
-
Correlate the observed chemical shifts (δ), coupling constants (J), and integrations with the proposed structure.
-
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12.5 | broad singlet | Benzimidazole N-H[10] |
| ¹H | ~7.5-7.7 | multiplet | Aromatic protons (H4, H7) |
| ¹H | ~7.1-7.3 | multiplet | Aromatic protons (H5, H6) |
| ¹H | ~4.5-5.5 | broad singlets | -OH, -COOH protons (exchangeable) |
| ¹H | ~4.2 | doublet/triplet | H2' (methine) |
| ¹H | ~3.5-3.8 | multiplet | H3' (methylene) |
| ¹³C | ~175 | singlet | C=O (carboxyl) |
| ¹³C | ~155 | singlet | C2 (imidazole carbon) |
| ¹³C | ~135-145 | singlet | C3a, C7a (bridgehead carbons)[11] |
| ¹³C | ~110-125 | singlets | C4, C5, C6, C7 (aromatic CH)[11] |
| ¹³C | ~70-75 | singlet | C2' (methine) |
| ¹³C | ~65-70 | singlet | C3' (methylene) |
Spectroscopic Analysis: FT-IR for Functional Group Identification
Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[12] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For our target molecule, FT-IR can quickly confirm the presence of O-H (alcohols, carboxylic acid), N-H (imidazole), C=O (carboxylic acid), C=N (imidazole), and aromatic C-H bonds.[1][13]
Protocol 4: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation and Data Acquisition:
-
Instrument: Any FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first.
-
-
Data Analysis:
-
Identify characteristic absorption bands and assign them to the corresponding functional groups.
-
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400-2500 (very broad) | O-H stretch | Carboxylic acid, Alcohols, N-H stretch |
| 3100-3000 | C-H stretch | Aromatic C-H |
| ~1710 | C=O stretch | Carboxylic acid carbonyl[1] |
| ~1620 | C=N stretch | Imidazole ring[1] |
| ~1580 | C=C stretch | Aromatic ring |
| ~1200-1000 | C-O stretch | Alcohols, Carboxylic acid |
Integrated Data Summary & Conclusion
The true power of this orthogonal approach lies in the integration of all data points. The HPLC-UV data establishes the purity profile, ensuring that the subsequent spectroscopic and spectrometric analyses are performed on a representative sample. HRMS provides the exact molecular formula, C₁₀H₁₀N₂O₄, which serves as a rigid constraint for structural elucidation. NMR spectroscopy then fills in the atomic framework, confirming the precise connectivity of every atom in the molecule. Finally, FT-IR provides rapid and complementary confirmation of the key functional groups predicted by the structure.
Caption: Fig. 2: How data from orthogonal methods converge to confirm molecular identity and purity.
Collectively, the successful execution of these protocols provides a self-validating and comprehensive characterization package for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, meeting the rigorous standards required for modern drug development and chemical research.
References
-
Choudhary Kapil et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), Vol.6 Issue. 8. [Link]
-
Deshmukh, R. et al. (2015). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 7(10):313-320. [Link]
-
Palacios Rodríguez, A. et al. (2023). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. IUCrData, 8(9), x230256. [Link]
-
Ahmad, A. et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry, 37(4). [Link]
-
Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy, 12(1-6), 35-42. [Link]
-
Ahmad, I. et al. (2020). Design, synthesis and structural studies of meta-xylyl linked bis-benzimidazolium salts: Potential anticancer agents against 'human colon cancer'. ResearchGate. [Link]
-
Szymańska, E. et al. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]
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Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 437. [Link]
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Abdullah, A. M. et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4), 11-20. [Link]
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Mary, Y. S. et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 125, 12-24. [Link]
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Giddappa, H. et al. (2019). Synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules. ResearchGate. [Link]
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Kulik, A. et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
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Kulik, A. et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 68(6), 823-829. [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Introduction: The Therapeutic Potential of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a wide spectrum of biological effects, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][3] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Benzimidazole derivatives represent a promising class of compounds, with mechanisms of action that can include the inhibition of nucleic acid synthesis, disruption of microbial cell membranes, and interference with essential metabolic pathways.[1][2][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial susceptibility testing of the novel compound, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid . The protocols outlined herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a robust framework for determining the compound's antimicrobial efficacy.[5]
Compound Profile: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
| Characteristic | Description |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid |
| Chemical Class | Benzimidazole derivative |
| Predicted Activity | Based on the benzimidazole core, this compound is hypothesized to possess antibacterial and/or antifungal properties. The dihydroxypropanoic acid moiety may influence its solubility and interaction with microbial targets. |
| Storage & Handling | Store at 2-8°C, protected from light and moisture. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. |
| Solubility | To be determined empirically. A suitable solvent such as Dimethyl Sulfoxide (DMSO) should be used to prepare a stock solution.[6] |
Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] This method is considered the gold standard for susceptibility testing.[8]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method is highly reproducible, allows for the testing of multiple compounds and concentrations simultaneously, and provides a quantitative MIC value, which is crucial for comparing the potency of different agents.
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most aerobic bacteria as it is standardized and has low levels of inhibitors that can interfere with certain antibiotics.[9] For fungi, RPMI-1640 medium is often used.[10]
-
Inoculum Standardization: Standardizing the initial bacterial or fungal concentration to a 0.5 McFarland standard ensures that the results are consistent and comparable across different experiments and laboratories.[8]
Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol: Broth Microdilution
-
Preparation of Compound Stock Solution:
-
Accurately weigh the test compound, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
-
Dissolve in 100% DMSO to a final concentration of 10 mg/mL. Vortex until fully dissolved.[6]
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, add 100 µL of broth to all wells.
-
Add a volume of the compound stock solution to the first well to achieve the highest desired concentration, and perform a two-fold serial dilution across the plate.[6]
-
The final volume in each well after adding the inoculum should be 200 µL.
-
-
Controls:
-
Positive Control: Wells containing broth and the microbial inoculum, but no test compound.
-
Negative Control: Wells containing only broth to check for sterility.
-
Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent has no antimicrobial effect.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum to each well (except the negative control).
-
Seal the plate and incubate at 37°C for 16-20 hours for bacteria, or as appropriate for fungi.[6]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
-
Optionally, a plate reader can be used to measure the optical density at 600 nm.
-
Part 2: Qualitative Assessment by Disk Diffusion Assay
The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial activity. It is a simple, rapid, and cost-effective method for preliminary screening.[12]
Causality Behind Experimental Choices:
-
Why Disk Diffusion? This method allows for the simultaneous testing of multiple compounds against a single organism and gives a visual indication of antimicrobial activity (the zone of inhibition).
-
Choice of Agar: Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its reproducibility and non-inhibitory nature for most common pathogens.[9] The depth of the agar is critical for consistent diffusion of the compound.
Experimental Workflow Diagram
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol: Disk Diffusion
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[8]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
-
Disk Preparation and Application:
-
Prepare solutions of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid at desired concentrations.
-
Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[12][13]
-
Include a positive control disk (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and a negative control disk (impregnated with the solvent only).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[8]
-
Part 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[7][14] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality Behind Experimental Choices:
-
Why Determine MBC? While the MIC indicates the concentration needed to inhibit growth, the MBC provides critical information on the concentration needed to kill the pathogen, which is vital for treating serious infections.
-
Methodology: The MBC is a direct extension of the MIC assay, making it a logical and efficient next step. Subculturing from clear wells onto antibiotic-free agar allows for the enumeration of surviving organisms.
Detailed Protocol: MBC Determination
-
Perform the Broth Microdilution MIC Assay:
-
Follow the protocol for the broth microdilution assay as described in Part 1.
-
-
Subculturing:
-
After determining the MIC, take a 10-20 µL aliquot from all the wells that show no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
MBC Determination:
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[14]
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: MIC and MBC of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Experimental Result] | [Experimental Result] | Ciprofloxacin | [Experimental Result] |
| Escherichia coli | Gram-negative | [Experimental Result] | [Experimental Result] | Ciprofloxacin | [Experimental Result] |
| Candida albicans | Fungal | [Experimental Result] | [Experimental Result] | Amphotericin B | [Experimental Result] |
| [Other Test Strains] | [...] | [...] | [...] | [...] | [...] |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
A high MBC/MIC ratio (> 4) suggests that the compound is bacteriostatic.
Conclusion
These protocols provide a standardized framework for the initial in vitro evaluation of the antimicrobial properties of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. Adherence to these established methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of novel antimicrobial drug discovery programs. Further investigations may include time-kill kinetic studies, mechanism of action studies, and cytotoxicity assays to build a comprehensive profile of this promising compound.
References
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Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry. [Link]
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Turan-Zitouni, G., et al. (2005). Antimicrobial activity of a new series of benzimidazole derivatives. European Journal of Medicinal Chemistry. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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ResearchGate. (2025). Antimicrobial activity of a new series of benzimidazole derivatives. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]
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World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
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Research Journal of Pharmacy and Technology. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
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Application Note & Protocols: Cell-Based Assay Cascade for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Authored by: A Senior Application Scientist
Introduction: The Benzimidazole Scaffold and Drug Discovery
The benzimidazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This heterocyclic pharmacophore, consisting of a fused benzene and imidazole ring, is a versatile scaffold for designing novel therapeutic agents.[1] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4] Notably, several benzimidazole-based compounds have been shown to exert their cytotoxic effects by inducing apoptosis and causing cell cycle arrest.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the biological activity of a novel benzimidazole derivative, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. Given the novelty of this specific molecule, we propose a tiered screening approach, starting with broad cytotoxicity assessments and progressing to more detailed mechanistic studies to elucidate its mode of action.
Tier 1: Primary Screening for Cytotoxicity
The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation.[7][8] This provides a foundational understanding of the compound's potency and its therapeutic window. Classical cytotoxicity assays are fundamental to in vitro toxicology and offer accessible and reproducible methods to evaluate cell viability.[9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.
Experimental Workflow: MTT Cytotoxicity Assay
Figure 1: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
-
Selected cancer cell line (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[10][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | Test Compound | 48h | 8.5 | 5.9 |
| A549 (Lung Cancer) | Test Compound | 48h | 12.2 | 4.1 |
| HEK293 (Normal Kidney) | Test Compound | 48h | 50.1 | - |
| Doxorubicin (Control) | Doxorubicin | 48h | 0.5 | 2.4 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Tier 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis
If the compound demonstrates significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[5][6]
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13] Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
Experimental Workflow: Apoptosis Assay
Figure 3: Conceptual workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
This application note outlines a systematic, tiered approach to characterizing the cellular effects of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By starting with broad cytotoxicity screening and progressing to detailed mechanistic studies of apoptosis, cell cycle, and potential enzyme inhibition, researchers can efficiently build a comprehensive biological profile of this novel compound. The protocols provided are robust, widely accepted, and serve as a solid foundation for further investigation in the drug discovery process.
References
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Al-Ostath, A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6920. [Link]
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Banu, H., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(2), 1435-1443. [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 461. [Link]
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Hassan, M., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 777323. [Link]
-
Kusuma, S. M., et al. (2017). Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 9(4), 108-113. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Thota, S., & Yarla, N. S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1958, 235-240. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Application Notes and Protocols for the Development of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive framework for the synthesis and derivatization of a promising, yet underexplored, member of this family: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By leveraging the three key functional groups of this molecule—the carboxylic acid, the vicinal diols, and the benzimidazole N-H—a diverse chemical library can be generated. This document outlines detailed, field-proven protocols for the synthesis of the parent compound, its targeted derivatization, and subsequent in vitro screening for anticancer and antimicrobial activities. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.
Introduction: The Therapeutic Potential of Benzimidazoles
Benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The fusion of a benzene ring with an imidazole ring creates a structure with unique electronic and hydrogen-bonding capabilities, crucial for biological interactions.[1] The parent compound, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, is a particularly attractive starting point for a drug discovery program due to its multiple functional handles amenable to chemical modification. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of the Parent Compound: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid
The synthesis of the parent compound is achieved through the well-established Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid.[2][4] In this protocol, we utilize L-tartaric acid to introduce the 2,3-dihydroxypropanoic acid moiety at the 2-position of the benzimidazole ring.
Rationale for Synthetic Approach
The Phillips condensation is a robust and direct method for the formation of the benzimidazole ring system.[2] The use of an acid catalyst, such as hydrochloric acid, facilitates the dehydration and subsequent cyclization. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.
Experimental Protocol: Synthesis of the Parent Compound
Materials:
-
o-Phenylenediamine
-
L-Tartaric acid
-
4 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and L-tartaric acid (15.0 g, 0.1 mol).
-
Add 50 mL of 4 M hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. The solution will darken over time.
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with two 50 mL portions of cold deionized water.
-
For purification, recrystallize the crude product from a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtration.
-
Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Key sites for derivatization.
Modification of the Carboxylic Acid Group
The carboxylic acid is a versatile handle for introducing a wide array of functional groups through esterification and amidation, which can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds.
This method is a mild and efficient way to form esters, particularly for substrates that may be sensitive to the harsh acidic conditions of Fischer esterification. [5]1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. [6] Materials:
-
Parent compound
-
Desired alcohol (e.g., ethanol, benzyl alcohol)
-
EDC (1.5 equivalents)
-
DMAP (0.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the parent compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol (1.2 equivalents) and DMAP (0.2 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 equivalents) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for the formation of amide bonds, especially with sterically hindered or electron-deficient amines. [7][8] Materials:
-
Parent compound
-
Desired amine (e.g., morpholine, aniline derivative)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the parent compound (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add HATU (1.2 equivalents) and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting amide by flash chromatography or recrystallization.
Modification of the Vicinal Diol Groups
The vicinal diols offer opportunities for introducing acyl or alkyl groups. Selective modification of one hydroxyl group over the other can be achieved using protecting group strategies or regioselective catalysis, allowing for fine-tuning of the molecule's properties. [9][10]
Boronic acid catalysts can form a transient boronate ester with the vicinal diol, activating one hydroxyl group for selective acylation. [9] Materials:
-
Parent compound
-
Phenylboronic acid (0.1 equivalents)
-
Acylating agent (e.g., benzoyl chloride) (1.1 equivalents)
-
Pyridine, anhydrous
-
DCM, anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve the parent compound (1 equivalent) and phenylboronic acid (0.1 equivalents) in anhydrous pyridine under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add the acylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding cold water.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with 1 M copper sulfate solution (to remove pyridine), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the mono-acylated product.
Biological Evaluation of Derivatives
A systematic in vitro screening of the synthesized derivatives is essential to identify lead compounds for further development. The following protocols provide a robust framework for assessing anticancer and antimicrobial activities.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [11][12] Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized derivatives in DMSO and then dilute with culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Data Presentation:
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |
| Parent Compound | >100 | >100 |
| Derivative 1 | 50.2 | 75.8 |
| Derivative 2 | 12.5 | 22.1 |
| Positive Control | 5.1 | 8.3 |
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13][14] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Synthesized derivatives dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of each test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with no compound), a negative control (broth only), and a control with a standard antibiotic.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent Compound | >128 | >128 |
| Derivative 3 | 16 | 32 |
| Derivative 4 | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) Insights
The biological data obtained from the screening of the derivative library will provide valuable insights into the SAR of this class of compounds. It is generally observed that substitutions at the C2 position of the benzimidazole ring significantly influence the biological activity. [15]For instance, lipophilic ester or amide groups may enhance cell permeability and interaction with hydrophobic pockets in target proteins. Modifications to the diol moiety can affect solubility and hydrogen bonding potential.
Caption: Workflow for establishing SAR.
Conclusion
This guide provides a detailed and scientifically grounded framework for the development of novel derivatives of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By following the outlined protocols for synthesis, derivatization, and biological screening, researchers can efficiently generate and evaluate a library of new chemical entities with the potential for therapeutic applications. The emphasis on understanding the rationale behind each experimental step is intended to foster a deeper comprehension of the drug discovery process and facilitate the design of more effective and selective drug candidates.
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047–11053. [Link]
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MDPI. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. [Link]
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Application Notes & Protocols: In Vitro Evaluation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] Given the structural features of the title compound—a benzimidazole core linked to a dihydroxypropanoic acid moiety—this guide will focus on two primary, plausible applications for preliminary screening: Anticancer Cytotoxicity and Enzyme Inhibition , with a specific focus on Lactate Dehydrogenase (LDHA), a key enzyme in tumor metabolism.[3] The protocols herein are designed to be robust and self-validating, providing researchers with a solid foundation for assessing the compound's biological potential.
Introduction: The Scientific Rationale
The benzimidazole nucleus is a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings.[1] This core structure is present in a variety of FDA-approved drugs and is extensively explored in drug discovery for its diverse therapeutic potential.[4] Benzimidazole derivatives have demonstrated a range of activities, including but not limited to, anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[1][4]
The specific compound, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, is a novel entity. Its dihydroxypropanoic acid side chain introduces chirality and hydrophilic character, which could significantly influence its biological target interactions and pharmacokinetic properties compared to simpler benzimidazole derivatives. The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, potentially engaging with the active sites of various enzymes.
Our initial hypothesis is twofold:
-
Anticancer Potential: Many benzimidazole derivatives exhibit potent cytotoxicity against various cancer cell lines.[1][5][6] The mechanism often involves inducing apoptosis, cell cycle arrest, or inhibiting key enzymes involved in cancer progression.
-
Enzyme Inhibition: Lactate dehydrogenase A (LDHA) is a critical enzyme for anaerobic glycolysis, a process highly active in many tumor cells (the Warburg effect). Inhibition of LDHA is a validated strategy in anticancer drug development.[3] The structural similarity of our compound to a lactate/pyruvate substrate analog makes LDHA an attractive and plausible target.
This guide will therefore detail the necessary protocols to screen for these activities, providing a logical workflow for the initial in vitro assessment.
Figure 1: Initial screening workflow for the test compound.
Preliminary Steps: Compound Preparation and Characterization
Scientific integrity demands that the test article is well-characterized before biological evaluation.
-
Purity Assessment: The purity of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid should be ≥95% as determined by HPLC and/or LC-MS. The presence of impurities can confound biological data.
-
Structural Verification: Confirm the compound's identity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Solubility Testing: Determine the compound's solubility in common laboratory solvents, particularly DMSO and aqueous buffers (e.g., PBS). For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Application I: Anticancer Activity Screening
The first line of investigation is to determine if the compound has a general cytotoxic or anti-proliferative effect on cancer cells. A panel of cancer cell lines should be used, for example:
-
MCF-7: Human breast adenocarcinoma (p53 wild-type)
-
HCT116: Human colorectal carcinoma (p53 wild-type)
-
A549: Human lung carcinoma
-
A non-cancerous cell line (e.g., HEK293 or primary fibroblasts): To assess selectivity.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid stock solution (e.g., 20 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Expected Output
Summarize the IC₅₀ values in a table for clear comparison across cell lines.
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Experimental Value | Known Value |
| HCT116 | Experimental Value | Known Value |
| A549 | Experimental Value | Known Value |
| HEK293 | Experimental Value | Known Value |
Application II: Lactate Dehydrogenase (LDHA) Enzyme Inhibition Assay
If the compound shows cytotoxic activity, a follow-up biochemical assay can help elucidate a potential mechanism. The LDHA inhibition assay directly measures the compound's effect on the purified enzyme.[3] This is a classic example of a target-based biochemical assay.[8]
Principle: The assay monitors the LDHA-catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration is measured by the reduction in absorbance at 340 nm.
Figure 2: Principle of the LDHA enzyme inhibition assay.
Protocol: LDHA Inhibition Kinetic Assay
Materials:
-
Recombinant human LDHA enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
β-NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Sodium Pyruvate
-
Test compound stock solution
-
Known LDHA inhibitor (e.g., GSK-2837808A) as a positive control
-
UV-transparent 96-well plate
-
Spectrophotometer with kinetic reading capability at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of NADH and pyruvate in the assay buffer. The final concentrations in the well should be optimized, but typical starting points are ~150 µM for NADH and ~500 µM for pyruvate (this should be determined relative to the Kₘ of the enzyme lot).[9][10]
-
Assay Plate Setup:
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the test compound at various concentrations (or DMSO for controls).
-
Add 20 µL of the LDHA enzyme solution (concentration optimized for a linear reaction rate).
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 10 µL of NADH solution followed immediately by 10 µL of pyruvate solution to each well to start the reaction. The final volume is 91 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100.
-
Plot % Inhibition vs. compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Expected Output
| Compound | LDHA IC₅₀ (µM) |
| 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | Experimental Value |
| Positive Control (GSK-2837808A) | Known Value |
Self-Validation and Trustworthiness
To ensure the reliability of the generated data, every protocol must incorporate self-validating steps:
-
Positive and Negative Controls: In all assays, the inclusion of a known active compound (positive control) and a vehicle (negative control) is mandatory. This validates that the assay system is responsive and that observed effects are not artifacts.
-
Z'-Factor Calculation: For high-throughput screening, the Z'-factor should be calculated for the assay to assess its quality and robustness. A Z' > 0.5 is generally considered excellent for screening.
-
Counter-Screening (for enzyme assays): To rule out non-specific inhibition (e.g., compound aggregation), assays should be repeated in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%).
-
Reproducibility: All key experiments should be performed with at least three biological replicates (n=3) to ensure the statistical significance of the results.
Conclusion and Future Directions
This guide provides a foundational workflow for the initial in vitro characterization of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. Positive results from these primary screens would warrant further investigation, including:
-
Mechanism of Action Studies: Exploring apoptosis (Caspase-3/7 assays), cell cycle analysis (flow cytometry), and other relevant signaling pathways.
-
Broader Kinase/Enzyme Profiling: Screening against a panel of enzymes to determine target selectivity.
-
Advanced Cell Models: Testing in 3D spheroid cultures or organ-on-a-chip models to better mimic the in vivo environment.[11]
By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate high-quality, reliable data to effectively evaluate the therapeutic potential of this novel benzimidazole derivative.
References
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PubMed Central. (n.d.). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. Retrieved from [Link]
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MDPI. (2018, August 1). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Retrieved from [Link]
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ResearchGate. (2023, August 8). (PDF) 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Retrieved from [Link]
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PubMed. (2014, September 12). Synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-a]benzimidazole derivatives against Leishmania donovani and Trypanosoma cruzi. Retrieved from [Link]
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ResearchGate. (2023, July 16). (PDF) Benzimidazole derivatives as potent α-amylase inhibitors: synthesis, characterization and in vitro α-amylase inhibition. Retrieved from [Link]
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PubMed. (2022, August 10). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. Retrieved from [Link]
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ResearchGate. (2010, October 4). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]
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PubMed Central. (n.d.). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Retrieved from [Link]
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Dove Press. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
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AACR Journals. (2023, March 11). Abstract A004: A novel viability and proliferation assay to enhance precision oncology | Cancer Research. Retrieved from [Link]
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ACS Publications. (2023, February 14). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. Retrieved from [Link]
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Pion Inc. (2022, September 17). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
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MDPI. (n.d.). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Retrieved from [Link]
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Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]
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ResearchGate. (2023, March 5). Quantifying cell viability via LDH cytotoxicity assay v1. Retrieved from [Link]
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Application Notes & Protocols: Elucidating the Mechanism of Action of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, anthelmintic, and antiviral properties.[1][][3] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets.[1] The compound 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a novel entity whose biological activity and mechanism of action (MoA) remain to be characterized. Elucidating the MoA is a critical step in the drug discovery pipeline, providing the foundational understanding required for further development, optimization, and clinical translation.[4]
This document provides a comprehensive, multi-faceted strategic guide for researchers to systematically investigate the MoA of this compound. The approach is designed to be hypothesis-generating in its initial phases, followed by rigorous, orthogonal methods for target identification and validation. We will proceed from broad cellular effects to specific molecular interactions, creating a robust and well-supported mechanistic model.
Phase 1: Unbiased Phenotypic Screening to Generate Initial Hypotheses
The first step in characterizing a novel compound is to understand its impact on cellular phenotype in an unbiased manner. A phenotypic screen provides a "fingerprint" of the compound's biological effects, offering crucial clues about its potential MoA without a priori knowledge of the target.[5][6][7][8][9] We will employ high-content imaging to quantitatively assess multiple cellular parameters simultaneously.
Rationale & Causality
By observing changes in cell morphology, viability, and the organization of subcellular structures, we can rapidly narrow the field of possible mechanisms. For instance, changes in nuclear size and DNA content might suggest an effect on cell cycle progression, while alterations in mitochondrial membrane potential could point towards an impact on cellular metabolism or apoptosis. This approach prioritizes the functional outcome of the compound's activity, a key advantage of modern phenotypic drug discovery.[7]
Experimental Workflow: High-Content Phenotypic Screening
Caption: High-content phenotypic screening workflow.
Protocol 1: High-Content Cellular Imaging
-
Cell Plating: Seed a panel of relevant cell lines (e.g., A549, MCF7, U2OS) in 384-well, black-walled, optically clear bottom microplates at a density that ensures sub-confluency at the end of the experiment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid in DMSO. The final concentration should range from low nanomolar to high micromolar (e.g., 1 nM to 10 µM). Include DMSO-only wells as a negative control.
-
Cell Treatment: Add the compound dilutions to the cell plates. Incubate for a duration relevant to the expected biological process (e.g., 48 hours for proliferation effects).
-
Staining: After incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A recommended combination includes:
-
Hoechst 33342: To stain the nucleus (DNA content, nuclear morphology).
-
Phalloidin-Alexa Fluor 488: To stain F-actin (cytoskeletal structure).
-
MitoTracker Red CMXRos: To stain mitochondria (mitochondrial mass and membrane potential).
-
-
Imaging: Acquire images using a high-content imaging system. Capture at least four fields of view per well to ensure statistical power.
-
Image Analysis: Use image analysis software to segment cells and extract quantitative data for a wide range of features, including cell count, nuclear area, nuclear intensity, cell shape, and mitochondrial texture.
Phase 2: Unbiased Target Identification
Following the generation of a phenotypic profile, the next crucial phase is to identify the direct molecular target(s) of the compound. We will utilize two powerful and orthogonal chemical proteomics approaches to provide a comprehensive and verifiable list of potential binding partners.
A. Cellular Thermal Shift Assay (CETSA®)
Rationale & Causality
CETSA is based on the principle of ligand-induced thermal stabilization.[10] The binding of a small molecule to its target protein confers additional stability, increasing the temperature required to denature it.[10][11] By heating intact cells treated with the compound and then quantifying the amount of soluble protein remaining, we can identify which proteins have been stabilized. This method is uniquely powerful because it confirms target engagement within the complex milieu of a living cell.[11][12][13][14]
Experimental Workflow: MS-CETSA for Global Target Identification
Caption: Workflow for proteome-wide CETSA (MS-CETSA).
Protocol 2: Mass Spectrometry-Based CETSA (MS-CETSA)
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the compound at a concentration known to be bioactive (e.g., 10x EC50 from phenotypic assays) and another batch with vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Distribute the cell suspension into PCR tubes. Heat the tubes in parallel to a range of different temperatures for 3 minutes (e.g., 10 temperatures from 40°C to 64°C), followed by cooling for 3 minutes at room temperature.[12]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.
-
Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with isobaric tags (e.g., TMTpro) to enable multiplexed quantification.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them by high-resolution LC-MS/MS.
-
Data Analysis: For each identified protein, plot the relative abundance of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates direct target engagement.
B. Kinobeads Competition Binding Assay
Rationale & Causality
Many benzimidazole derivatives are known to target protein kinases.[1] The Kinobeads assay is a powerful chemical proteomics tool for identifying kinase targets.[15] It uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome from a lysate.[16][17] When the lysate is pre-incubated with a free compound, the compound will compete with the beads for binding to its specific targets. Proteins that show reduced binding to the beads in the presence of the compound are identified as its direct targets.[15][16][17]
Protocol 3: Kinobeads Affinity-Capture Mass Spectrometry
-
Cell Lysate Preparation: Prepare a native cell lysate from a large batch of untreated cells, ensuring that kinases remain in their active conformation.
-
Competition Binding: Aliquot the lysate. To each aliquot, add the test compound at various concentrations (e.g., 0.1 µM to 10 µM) or DMSO as a control. Incubate to allow the compound to bind to its targets.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate and incubate to capture the unbound kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Sample Preparation and LC-MS/MS: Prepare the eluted protein samples for mass spectrometry (reduction, alkylation, digestion) and analyze using a label-free quantification (LFQ) approach.
-
Data Analysis: For each identified protein, compare its abundance in the compound-treated samples to the DMSO control. A dose-dependent decrease in abundance indicates that the compound is successfully competing for binding to that protein. This allows for the calculation of apparent dissociation constants (Kd app) for each identified target.[16]
| Potential Kinase Targets | Rationale for Investigation | Expected Outcome from Kinobeads |
| Tyrosine Kinases (e.g., EGFR, ABL) | Common targets for anticancer drugs. | Dose-dependent reduction in protein abundance. |
| Serine/Threonine Kinases (e.g., CDK, AURK) | Implicated in cell cycle control. | Dose-dependent reduction in protein abundance. |
| Topoisomerases | Benzimidazoles are known to inhibit topoisomerases.[1] | Not a kinase, will not be identified by this method. |
| Tubulin | A known target for other benzimidazoles (e.g., albendazole).[3][18][19] | Not a kinase, will not be identified by this method. |
Phase 3: Target Validation and Pathway Analysis
Data from the unbiased target identification phase will yield a list of high-confidence candidate targets. This phase focuses on validating these candidates and understanding the downstream functional consequences of their modulation.
A. In Vitro Enzymatic Assays
Rationale & Causality
If a candidate target is an enzyme (e.g., a kinase identified from the Kinobeads assay), it is essential to validate the interaction using a purified, recombinant protein. This confirms direct inhibition and allows for the precise characterization of the inhibitory potency (IC50) and the kinetic mechanism of inhibition (e.g., competitive, non-competitive), which provides deep mechanistic insight.[20][21][22][23][24]
Protocol 4: Enzyme Inhibition Kinetics
-
Assay Setup: In a microplate, combine the purified recombinant target enzyme, a suitable substrate (e.g., a peptide for a kinase), and ATP.
-
Inhibitor Titration: Add 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid across a wide range of concentrations.
-
Reaction and Detection: Initiate the enzymatic reaction and measure the rate of product formation over time using an appropriate detection method (e.g., luminescence for ATP depletion, fluorescence for phosphorylated substrate).
-
IC50 Determination: Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Mechanism of Inhibition Study: To determine the mode of inhibition, perform the assay with a matrix of varying substrate and inhibitor concentrations.[20]
-
Data Analysis: Analyze the results using double-reciprocal plots (e.g., Lineweaver-Burk plots). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism.[21][24]
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | No change | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
B. Global Phosphoproteomics
Rationale & Causality
If the compound is validated as a kinase inhibitor, global phosphoproteomics can map its downstream signaling impact across the entire cell. By quantifying changes in thousands of phosphorylation sites after compound treatment, we can identify the specific signaling pathways that are modulated, providing a functional link between target engagement and the observed cellular phenotype.[25][26][27][28][29]
Protocol 5: Phosphoproteomic Analysis
-
Cell Culture and Lysis: Treat cells with the compound or DMSO for a short duration (e.g., 1-6 hours) to capture direct signaling events. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Incubate the peptide mixture with titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads to selectively enrich for phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry.
-
Data Analysis: Quantify the abundance of each phosphopeptide in the compound-treated versus control samples. Identify sites with statistically significant changes in phosphorylation.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, Phosphomatics) to determine if the regulated phosphosites are enriched in specific signaling pathways (e.g., MAPK signaling, PI3K-Akt signaling).[29]
C. Gene Expression Profiling
Rationale & Causality
The ultimate cellular response to a drug is often a change in its transcriptional program. Gene expression profiling via RNA-sequencing can provide a global, unbiased view of these changes.[30][31] Comparing the gene expression signature of the compound to databases of signatures from other drugs or genetic perturbations can reveal similarities in MoA and help confirm pathway-level effects identified by phosphoproteomics.[4][32][33]
Protocol 6: RNA-Sequencing
-
Cell Treatment and RNA Extraction: Treat cells with the compound or DMSO for a suitable duration (e.g., 24 hours). Extract high-quality total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform next-generation sequencing.
-
Data Analysis: Align reads to the reference genome and perform differential gene expression analysis.
-
Enrichment Analysis: Use the list of differentially expressed genes to perform pathway enrichment analysis to identify the biological processes and pathways most affected by the compound.
Conclusion: Synthesizing a Cohesive Mechanistic Model
By systematically progressing through this multi-phase experimental plan, researchers can effectively move from a novel compound with unknown properties to a well-defined mechanism of action. The integration of data from phenotypic screening, orthogonal target identification methods (CETSA and chemical proteomics), and downstream functional validation (enzyme kinetics, phosphoproteomics, and transcriptomics) provides a robust, self-validating framework. This comprehensive approach ensures high confidence in the identified target and a deep understanding of how its modulation by 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid leads to the observed cellular effects.
References
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Al-Afeef, A. M., Al-Qaisi, J. A., & Al-Zaqqa, M. N. (2023). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]
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Bantscheff, M., et al. (2022). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ChemMedChem. Available at: [Link]
-
Bonnefong, I. (2023). Gene Expression Profiling Important Role in Molecular Biology and Novel Therapeutic Targets. Transcriptomics. Available at: [Link]
- Eder, J., et al. (2014). The discovery of first-in-class drugs: origins and evolution.
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. Available at: [Link]
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Gyorgypal, A. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]
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Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science. Available at: [Link]
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
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Sygnature Discovery. (n.d.). Phenotypic Screening. Available at: [Link]
- Tan, C. S., et al. (2018).
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]
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Wang, Y., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of the Chinese Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Benzimidazole. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Welcome to the technical support center for the synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important benzimidazole derivative. The synthesis, primarily based on the Phillips-Ladenburg condensation of o-phenylenediamine and tartaric acid, is a robust reaction but requires careful control of parameters to achieve high yield and purity.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and FAQs to address issues you may encounter.
Table of Contents
-
Synthesis Overview & Mechanism
-
Troubleshooting Guide: Low Yield & Reaction Failures
-
Troubleshooting Guide: Side Product Formation & Impurities
-
Troubleshooting Guide: Product Purification Challenges
-
Frequently Asked Questions (FAQs)
-
Detailed Experimental Protocols
-
References
Synthesis Overview & Mechanism
The synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is typically achieved through the acid-catalyzed condensation of o-phenylenediamine with tartaric acid. This reaction, a variant of the Phillips-Ladenburg benzimidazole synthesis, involves the nucleophilic attack of the amine groups of o-phenylenediamine on the carboxylic acid carbon of tartaric acid, followed by cyclization and dehydration to form the benzimidazole ring.
The fundamental reaction is illustrated below:
o-Phenylenediamine + Tartaric Acid → 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid + 2 H₂O
The dihydroxy-substituted propanoic acid side chain is derived directly from the tartaric acid backbone, making the choice of tartaric acid stereoisomer critical for the final product's stereochemistry.
Reaction Mechanism Workflow
Technical Support Center: Crystallization of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Welcome to the technical support guide for the crystallization of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high-quality crystalline material.
Introduction
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a molecule of significant interest due to its benzimidazole core, a heterocyclic scaffold prevalent in many pharmacologically active compounds.[1] The dihydroxypropanoic acid side chain imparts considerable polarity and multiple hydrogen bonding sites, which are critical factors influencing its crystallization behavior. Successful crystallization is paramount for ensuring the purity, stability, and proper solid-state form of an active pharmaceutical ingredient (API), as these properties can significantly impact its performance and manufacturability.[2][3]
This guide provides a structured approach to troubleshooting common issues encountered during the crystallization of this specific molecule, drawing upon fundamental principles of crystallization and practical laboratory experience.
Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: The compound "oils out" instead of crystallizing.
Question: I've dissolved my crude 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid in a hot solvent, but upon cooling, it separates as a viscous liquid or oil instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem in crystallization, particularly with compounds that have a low melting point or when significant impurities are present.[4][5] It occurs when the solute comes out of solution at a temperature above its melting point, forming a supersaturated liquid phase that is immiscible with the solvent.[5] For 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, its multiple hydrogen bonding groups can also lead to strong solute-solute interactions that may favor an amorphous, liquid-like state over an ordered crystal lattice, especially if the cooling rate is too rapid.
Here are systematic steps to address oiling out:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: This is the most critical first step. Rapid cooling can cause the concentration of the solute to exceed its solubility limit so quickly that the molecules don't have time to orient themselves into a crystal lattice.[4] Allow the solution to cool to room temperature slowly on the benchtop, insulated with glass wool or in a Dewar flask, before transferring it to a colder environment (e.g., a refrigerator or ice bath).
-
Add More Solvent: The solution might be too concentrated. Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent (10-20% more). This will lower the saturation temperature, giving the system more time to cool before nucleation begins.[4]
-
-
Optimize the Solvent System:
-
Increase Solvent Polarity: Given the polar nature of the target molecule, a more polar solvent or solvent mixture might be necessary to maintain solubility at slightly lower temperatures and prevent premature phase separation. Consider switching to or increasing the proportion of a highly polar solvent like water or ethanol.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent (e.g., methanol, ethanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., toluene, ethyl acetate) in which the compound is less soluble, until the solution becomes slightly turbid.[6] This controlled reduction in solubility can promote gradual crystallization.
-
-
Introduce a Nucleation Site:
-
Seed Crystals: If you have a small amount of pure crystalline material, add a few seed crystals to the cooled, supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[7]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that may serve as nucleation sites.
-
-
Remove Impurities:
-
Impurities can significantly depress the melting point of a compound and interfere with crystal lattice formation.[4] If the crude material is highly impure, consider a preliminary purification step like column chromatography or treatment with activated carbon to remove colored impurities before attempting crystallization.[8]
-
Issue 2: No crystals form, even after extended cooling.
Question: My solution has been cooling for hours (or even days), and it remains clear. What should I do to induce crystallization?
Answer:
The lack of crystal formation indicates that the solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation. The goal is to carefully increase the concentration of the solute to a point where nucleation can occur without causing it to crash out as an amorphous solid or oil.
Here are strategies to induce crystallization:
-
Increase Concentration:
-
Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered vessel. This gradually increases the solute concentration. This method is particularly effective with less volatile solvents.[6]
-
Reduce Solvent Volume: If the solvent is volatile, you can gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be careful not to reduce the volume too drastically, which could lead to rapid precipitation.[4]
-
-
Induce Nucleation:
-
Add Seed Crystals: As mentioned previously, this is the most effective method to induce crystallization in a reluctant solution.
-
Scratching the Flask: This simple mechanical method can often provide the energy needed to initiate nucleation.
-
-
Drastically Lower the Temperature:
-
Once the solution has cooled to room temperature, place it in a refrigerator (4°C) and then a freezer (-20°C). The significant decrease in temperature will reduce the solubility of the compound and may be sufficient to induce nucleation.
-
-
Re-evaluate Your Solvent Choice:
-
The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a solvent in which the compound is less soluble or use an anti-solvent approach as described in the previous section.
-
Issue 3: The resulting crystals are very small or form a powder.
Question: I managed to get crystals, but they are extremely fine, almost like a powder. How can I grow larger, more well-defined crystals?
Answer:
The formation of very small crystals suggests that the rate of nucleation was much faster than the rate of crystal growth. This often happens when a solution becomes highly supersaturated very quickly. The key is to create a state of moderate supersaturation where nucleation is slow, allowing existing crystals to grow larger.
Here's how to promote the growth of larger crystals:
-
Minimize the Degree of Supersaturation:
-
Use More Solvent: Start with a slightly more dilute solution. This will require a longer cooling time or more solvent evaporation to reach the point of nucleation, which favors the growth of existing nuclei over the formation of new ones.[4]
-
Very Slow Cooling: This is crucial. A slow temperature decrease maintains a low level of supersaturation, which is the ideal condition for crystal growth.
-
-
Optimize the Solvent System:
-
A solvent in which the compound has moderate solubility is often best. If solubility is too high, it's hard to achieve supersaturation. If it's too low, the compound may precipitate before it can form an ordered crystal lattice.
-
Consider using a solvent mixture. For example, dissolving the compound in a good solvent and then adding a poor solvent dropwise can provide fine control over the saturation level.
-
-
Maintain a Stable Environment:
-
Avoid agitating or disturbing the solution while the crystals are growing. Vibrations can lead to the formation of many small nuclei.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for addressing common crystallization challenges.
Caption: A decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid?
A1: Due to the polar nature of the molecule, with its carboxylic acid, hydroxyl groups, and benzimidazole moiety, polar protic solvents are a good starting point. Consider the following:
-
Water: Benzimidazole itself can be recrystallized from hot water.[8][9] Given the polar side chain, water is a strong candidate.
-
Ethanol or Methanol: These are excellent general-purpose solvents for polar organic molecules.[10]
-
Mixed Solvents: A mixture of a polar solvent like ethanol with a less polar co-solvent like ethyl acetate, or a mixture of water and acetone, can provide the fine-tuning of solubility needed for good crystal growth.[6][11]
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in a variety of solvents.
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the solution is a critical parameter. The molecule has both an acidic carboxylic acid group and a basic benzimidazole ring system.
-
At low pH: The benzimidazole ring will be protonated, forming a more water-soluble salt.[6] This can be a strategy for purification, where the compound is dissolved in an acidic aqueous solution, filtered, and then precipitated by carefully raising the pH.
-
At high pH: The carboxylic acid will be deprotonated, forming a carboxylate salt, which is also typically more water-soluble.
-
Near the isoelectric point: The compound will exist as a zwitterion and will likely have its lowest solubility, making this pH range ideal for crystallization from aqueous or semi-aqueous solutions. The exact isoelectric point would need to be determined experimentally or estimated.
Therefore, careful control of pH is essential to achieve the desired solubility profile for crystallization.[12]
Q3: Can I use a solvent mixture like ethanol/water? If so, what is the best way to do it?
A3: Yes, an ethanol/water mixture is an excellent choice. Here is a standard protocol:
-
Dissolve the crude compound in the minimum amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until you observe a persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent composition upon cooling will gently decrease the compound's solubility, promoting the growth of well-formed crystals.
Q4: My compound seems to be amorphous after isolation. How can I confirm this and what can I do?
A4: An amorphous solid will typically appear as a glassy or non-crystalline powder and will not have a sharp melting point. You can confirm the solid-state form using techniques like Powder X-Ray Diffraction (PXRD), which will show a broad halo for an amorphous material instead of sharp peaks, or Differential Scanning Calorimetry (DSC), which will show a glass transition instead of a sharp melting endotherm.
If you have an amorphous solid, it means the material solidified too quickly for a crystal lattice to form. You can attempt to crystallize it by following the troubleshooting steps above, particularly by dissolving it in an appropriate solvent and allowing for very slow cooling or solvent evaporation.
Experimental Protocols
Protocol 1: General Recrystallization by Cooling
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (see FAQ 1).
-
Dissolution: Place the crude 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, insulate the flask.
-
Crystal Growth: Once at room temperature, if sufficient crystal growth has occurred, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary Table: Solvent Properties
The choice of solvent is critical. The following table provides properties of common solvents that could be used for the crystallization of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Notes |
| Water | 100 | 80.1 | High polarity, good for polar compounds.[13] |
| Methanol | 65 | 32.7 | Good general solvent for polar molecules.[13] |
| Ethanol | 78 | 24.5 | Similar to methanol, less volatile.[13] |
| Acetone | 56 | 20.7 | Can be a good co-solvent with water or alcohols.[13] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, often used as an anti-solvent.[6] |
| Toluene | 111 | 2.4 | Non-polar, can be used as an anti-solvent.[6] |
References
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Organic Synthesis. (2020). Benzimidazole. YouTube. [Link]
-
IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. [Link]
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Palacios-Rodríguez, A., et al. (2023). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. PMC - PubMed Central. [Link]
-
ResearchGate. (2025). Crystallization of benzimidazole by solution growth method and its characterization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Salahuddin, et al. (2012). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. PMC - NIH. [Link]
-
EPFL. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (n.d.). Co-crystallization of a benzimidazole derivative with carboxylic acids. [Link]
-
ResearchGate. (2023). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. [Link]
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National Analytical Corporation. (n.d.). 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid. [Link]
-
Palacios-Rodríguez, A., et al. (2023). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. PMC - PubMed Central. [Link]
-
PubChem. (n.d.). (2R)-2,3-Dihydroxypropanoic acid. [Link]
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Unknown Source. (n.d.). Crystallization Solvents. [Link]
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PMC - PubMed Central. (n.d.). Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. [Link]
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SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
At Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
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ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supramolecular forms, with modulation in proton conductivities. [Link]
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ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
PMC - NIH. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]
-
IJRAR. (n.d.). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. [Link]
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Unknown Source. (n.d.). Crystallization. [Link]
-
Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization. [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. [Link]
-
PMC - NIH. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
-
ResearchGate. (2013). Problems, potentials and future of industrial crystallization. [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]
-
PMC - NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
PMC - NIH. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
-
ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. [Link]
-
ResearchGate. (2020). Synthesis and Characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one Derivatives as Potential Biological agents. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Carboxylic Acids
Welcome to the technical support center for the synthesis of benzimidazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to the Synthesis of Benzimidazole Carboxylic Acids
Benzimidazole carboxylic acids are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their synthesis, most commonly achieved through the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative, is a well-established yet nuanced process. The classical approach, known as the Phillips-Ladenburg synthesis, often involves harsh conditions, such as high temperatures and strong mineral acids, which can lead to challenges with substrate scope and yield.[2][3]
Modern methodologies have focused on developing milder and more efficient protocols, employing a variety of catalysts and reaction conditions to improve yields, reduce reaction times, and enhance functional group tolerance.[4] This guide will address common issues encountered during these syntheses and provide practical, evidence-based solutions.
Troubleshooting Guide: A-Q&A Approach
This section is structured to provide direct answers to specific problems you may encounter during your experiments.
Question 1: I am observing a very low yield or no formation of my desired benzimidazole carboxylic acid. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield is a common frustration in organic synthesis. The root cause often lies in one or more of the following areas:
-
Inadequate Reaction Conditions: The traditional Phillips-Ladenburg reaction often requires high temperatures (sometimes exceeding 180°C) and the presence of a strong acid to drive the condensation and cyclization.[5] If your reaction is not proceeding, consider a stepwise increase in temperature. However, be mindful that excessive heat can lead to degradation or side reactions. The use of microwave irradiation can be a more efficient way to achieve the necessary temperatures and significantly reduce reaction times.[6]
-
Catalyst Inefficiency or Absence: While strong acids like HCl can catalyze the reaction, modern protocols often utilize milder and more efficient catalysts.[2] Consider employing catalysts such as p-toluenesulfonic acid (p-TsOH), which is known to effectively promote the synthesis of benzimidazoles from carboxylic acids.[7] Other options include using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate), which can facilitate the reaction under milder, acid-free conditions in a one-pot process.[8][9]
-
Poor Starting Material Quality: The purity of your o-phenylenediamine and dicarboxylic acid is paramount. Impurities can interfere with the reaction. Ensure your starting materials are pure and dry, as water can hinder the dehydration step of the cyclization.
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. While some reactions are performed neat, solvents like dimethylformamide (DMF), ethanol, or toluene are commonly used.[10][11] The solubility of your starting materials and the boiling point of the solvent should be considered to ensure the reaction can be conducted at an appropriate temperature.
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree for troubleshooting low or no product yield.
Question 2: My reaction is producing significant side products. How can I improve the selectivity for my target benzimidazole carboxylic acid?
Answer:
The formation of side products is often linked to the harsh conditions of the reaction. Here are some common side reactions and strategies to mitigate them:
-
Decarboxylation: The carboxylic acid group on the benzimidazole ring can be labile at high temperatures, leading to the formation of the corresponding decarboxylated benzimidazole. This is particularly a concern when using forcing conditions.
-
Solution: Employ milder reaction conditions. The use of catalysts that allow for lower reaction temperatures can significantly reduce decarboxylation. One-pot methods using coupling agents like HBTU are performed under refluxing toluene, which is often gentler than the conditions of a classical Phillips-Ladenburg synthesis.[8]
-
-
Incomplete Cyclization: You may isolate the intermediate N-acyl-o-phenylenediamine if the final dehydration and ring-closure step is not complete.
-
Solution: Ensure sufficient reaction time and temperature. If using a milder catalyst, a longer reaction time may be necessary. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
-
Formation of Tricyclic Structures: In some cases, particularly with certain amino acid-derived carboxylic acids, intramolecular side reactions can occur, leading to the formation of complex fused ring systems.[8]
-
Solution: This is a substrate-dependent issue. If you observe an unexpected product, detailed characterization is necessary. The use of protecting groups on reactive functionalities of your carboxylic acid starting material may be required.
-
Question 3: I am struggling with the purification of my final product. What are the best practices for isolating pure benzimidazole carboxylic acids?
Answer:
The purification of benzimidazole carboxylic acids can be challenging due to their often poor solubility and high polarity.
-
Recrystallization: This is the most common method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble. Common solvents for recrystallization of benzimidazoles include ethanol, methanol, or mixtures of these with water.[11]
-
Acid-Base Extraction: Since your product contains both a basic benzimidazole ring and an acidic carboxylic acid group, you can sometimes use their amphoteric nature to your advantage. However, this can be complex. A more straightforward approach is to exploit the basicity of the benzimidazole nitrogen. Dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product can be effective.
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification technique, as it often removes non-volatile impurities.[12]
-
Column Chromatography: While often a last resort for highly polar compounds, column chromatography can be used. A polar stationary phase like silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid to improve peak shape) may be effective.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Phillips-Ladenburg synthesis of benzimidazole carboxylic acids?
A1: The reaction proceeds through a two-step mechanism. First, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid in an acid-catalyzed nucleophilic acyl substitution to form an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the amide carbonyl, and subsequent dehydration leads to the formation of the aromatic benzimidazole ring.[13]
Mechanism of the Phillips-Ladenburg Synthesis
Caption: The two-step mechanism of benzimidazole formation.
Q2: What are the main advantages of using a one-pot synthesis method?
A2: One-pot syntheses offer several advantages over traditional multi-step procedures. They are more efficient as they reduce the need for isolating and purifying intermediates, which saves time and resources.[14] By minimizing handling steps, they can also lead to higher overall yields. Furthermore, one-pot procedures often reduce solvent usage, making them a more environmentally friendly approach.[1]
Q3: How do I choose the appropriate starting materials for my synthesis?
A3: The choice of o-phenylenediamine and carboxylic acid will determine the final structure of your benzimidazole.
-
o-Phenylenediamine: The substituents on the benzene ring of the diamine will be incorporated into the final product. Electron-donating groups can increase the nucleophilicity of the amino groups and may accelerate the reaction.
-
Carboxylic Acid: The 'R' group of the carboxylic acid (R-COOH) will become the substituent at the 2-position of the benzimidazole ring. The reactivity of the carboxylic acid can influence the reaction conditions required.
Q4: What are the key safety precautions I should take?
A4: Always work in a well-ventilated fume hood. o-Phenylenediamines can be toxic and are potential sensitizers. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with strong acids or running reactions at high temperatures, take extra precautions to avoid splashes and ensure proper temperature control.
Experimental Protocols
Protocol 1: Classical Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic acid
This protocol is a representative example of a classical synthesis.
-
In a round-bottom flask, combine 3,4-diaminobenzoic acid (1.0 eq) and acetic acid (excess, can be used as solvent).
-
Add 4N HCl (catalytic amount).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the product precipitates.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: One-Pot HBTU-Promoted Synthesis of a Benzimidazole Carboxylic Acid
This protocol illustrates a milder, one-pot approach.[8][14]
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HBTU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the o-phenylenediamine (1.0 eq) to the reaction mixture and stir at room temperature for 4 hours.
-
Add a second portion of HBTU (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (or ~110°C) for 3 hours.
-
Cool the reaction to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Summary of Reaction Conditions
The choice of reaction conditions can dramatically affect the outcome of your synthesis. The table below summarizes various approaches.
| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Typical Yields | Reference |
| 4N HCl | Acetic Acid | Reflux | 4-6 h | Moderate | [13] |
| p-TsOH | Toluene | Reflux | 2-3 h | High | [7] |
| HBTU/DIPEA | DMF/Toluene | RT then Reflux | 7 h | 80-99% | [8][9] |
| None (Microwave) | None | 140°C | 5-15 min | High | [6][11] |
| H₂O₂/HCl | Acetonitrile | Room Temp | Short | Excellent | [6] |
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 30(1), 159-165.
- Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36671–36678.
- Chaudhari, A. M., & Rindhe, S. S. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6529.
- Barasa, L. S., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36671-36678.
- Zare, A., & Cook, J. M. (2019). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 10(38), 8821–8827.
- Al-Masoudi, N. A., & Al-Amiery, A. A. (2012). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 28(2), 853-858.
- Verma, A., & Joshi, S. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(45), 28246–28266.
- Kumar, V., & Aggarwal, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-13.
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
- Barasa, L. S., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36671–36678.
-
ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]
-
DTIC. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
Chemistry Journal of Moldova. (2020). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Retrieved from [Link]
- Barasa, L. S., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36671-36678.
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
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- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 9. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. adichemistry.com [adichemistry.com]
- 14. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Document ID: BZD-23DPA-STAB-001
Version: 1.0
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. As a complex heterocyclic compound featuring both acidic and basic functionalities, as well as a vicinal diol structure, its stability can be a critical parameter for experimental success and data reproducibility. This document is structured as a series of troubleshooting questions and answers to directly address common stability challenges. Our approach is grounded in established principles of medicinal chemistry and pharmaceutical development to ensure scientific integrity.
Troubleshooting Guide & FAQs
Section 1: Solution Stability and Degradation
Question 1: I've observed a new spot on my TLC plate or a new peak in my HPLC chromatogram after storing my compound in solution for a short period. What is the likely cause?
Answer: The appearance of new signals strongly suggests degradation. For this specific molecule, the two most probable pathways for degradation in solution are oxidation and pH-dependent hydrolysis .
-
Causality - The "Why":
-
Oxidative Degradation: The 2,3-dihydroxypropanoic acid side chain contains a vicinal diol (two hydroxyl groups on adjacent carbons). This functional group is susceptible to oxidative cleavage, particularly by atmospheric oxygen, which can be catalyzed by trace metal impurities in your solvent or buffer.[1][2] This cleavage would break the C2-C3 bond, leading to the formation of benzimidazole-2-carbaldehyde and other smaller fragments. The benzimidazole ring itself can also be susceptible to oxidation, though typically under harsher conditions.
-
pH-Dependent Effects: The molecule is amphoteric, meaning it has both an acidic carboxylic acid group and a basic benzimidazole ring. At non-optimal pH, the molecule's ionization state changes, which can alter its stability.[3][4][5] Extreme acidic or basic conditions can catalyze hydrolysis or other rearrangements.[5]
-
-
Immediate Troubleshooting Steps:
-
Work under an inert atmosphere: Prepare solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. Store the solution under an inert headspace.
-
Control the pH: If using aqueous buffers, ensure the pH is maintained within a stable range, typically between pH 5 and 7 for many pharmaceutical compounds.[6] Use a well-characterized buffer system.
-
Use High-Purity Solvents: Switch to HPLC-grade or higher purity solvents to minimize catalytic metal impurities.
-
Analyze Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use to minimize the storage time during which degradation can occur. Studies on some benzimidazole derivatives have shown stability for up to 96 hours in DMSO, but this is highly compound-specific.[7]
-
Question 2: My compound is precipitating out of my aqueous buffer. Is this a stability issue and how can I resolve it?
Answer: This is more accurately a solubility issue , but it is directly linked to the pH-dependent stability profile of your compound. As an amphoteric molecule, its net charge and therefore its aqueous solubility are highly dependent on pH.[3][4]
-
Causality - The "Why":
-
At low pH (acidic), the basic benzimidazole nitrogen will be protonated (positive charge), while the carboxylic acid is neutral. The molecule exists as a cation.
-
At high pH (basic), the acidic carboxylic acid will be deprotonated (negative charge), while the benzimidazole is neutral. The molecule exists as an anion.
-
At an intermediate pH, known as the isoelectric point (pI), the molecule will have a net neutral charge (zwitterion), where its aqueous solubility is at a minimum. It is highly likely your buffer pH is near the pI of the compound, causing it to precipitate.
-
-
Troubleshooting Workflow:
-
Determine the Optimal pH Range: Perform a simple pH-solubility screen. Prepare a saturated solution and adjust the pH incrementally from ~3 to ~10. Observe the pH ranges where the compound remains fully dissolved. This will identify the pH values to avoid.
-
Adjust Buffer pH: Move the pH of your experimental buffer away from the isoelectric point. For this molecule, you will likely achieve higher solubility in either mildly acidic (e.g., pH 4-5) or mildly basic (e.g., pH 8-9) conditions.[3]
-
Consider Co-solvents: If adjusting the pH is not feasible for your experiment, consider adding a small percentage (e.g., 1-10%) of an organic co-solvent like DMSO, ethanol, or PEG 400 to the buffer to increase solubility.
-
`dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} ` Caption: Troubleshooting workflow for pH-dependent solubility issues.
Section 2: Solid-State and Thermal Stability
Question 3: I am seeing poor recovery or discoloration of my compound after removing solvent under heat (e.g., rotovap). Why is this happening?
Answer: This indicates thermal degradation . Hydroxy-carboxylic acids can be particularly sensitive to heat.[8] The likely degradation pathways are dehydration and decarboxylation.
-
Causality - The "Why":
-
Dehydration: Heating can cause the loss of water molecules from the dihydroxy side chain.[9]
-
Decarboxylation: The carboxylic acid group (-COOH) can be lost as carbon dioxide (CO2) upon heating. While this often requires high temperatures, the presence of the adjacent hydroxyl groups may facilitate this process.
-
Intramolecular Cyclization: Molecules containing both hydroxyl and carboxylic acid groups can undergo thermally-driven intramolecular esterification to form lactones (cyclic esters).[10][11]
-
-
Recommended Practices:
-
Avoid Excessive Heat: Remove solvents at the lowest practical temperature. Use a high-vacuum pump to lower the boiling point of the solvent. For volatile solvents, aim for a water bath temperature of ≤ 30°C.
-
Use Alternative Methods: For small-scale work, consider solvent removal via a stream of inert gas (nitrogen) at room temperature or lyophilization (freeze-drying) from a suitable solvent like water/dioxane to completely avoid heat.
-
Question 4: The color of my solid compound has changed from white to off-white/yellow upon storage. What does this indicate?
Answer: A color change in the solid state is a classic indicator of degradation, most commonly due to photodegradation or slow oxidation .
-
Causality - The "Why":
-
Photodegradation: Heterocyclic aromatic rings, such as benzimidazole, can absorb UV and visible light.[12][13] This absorbed energy can promote chemical reactions, leading to the formation of colored degradation products. Photostability testing is a key part of regulatory stability studies.[14][15][16]
-
Oxidation: Slow reaction with atmospheric oxygen over time can also lead to the formation of colored impurities.
-
-
Best Practices for Storage:
-
Protect from Light: Always store the solid compound in an amber vial or a container wrapped in aluminum foil.
-
Store under Inert Gas: For long-term storage, flush the vial with argon or nitrogen before sealing to displace oxygen.
-
Control Temperature and Humidity: Store the compound in a cool, dark, and dry place, such as a desiccator at -20°C.[17] A comprehensive study on various benzimidazoles found that storage at -20°C or -80°C was optimal for the stability of working solutions.[17]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Slows down all chemical degradation reactions. |
| Light | Protect from light (use amber vials) | Prevents photodegradation of the benzimidazole ring.[12] |
| Atmosphere | Store under inert gas (Ar, N₂) | Prevents slow oxidation of the diol and aromatic ring. |
| Humidity | Store in a desiccator | Prevents hydrolysis and potential hygroscopic absorption. |
Table 1: Recommended Storage Conditions for Solid 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
Protocol: Performing a Forced Degradation Study
To proactively understand the stability of your compound, a forced degradation (or stress testing) study is invaluable.[18][19][20][21][22] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and pathways.
Objective: To identify the primary degradation pathways for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Stress: Incubate a vial of the stock solution at 80°C for 24 and 72 hours.
-
Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) as per ICH Q1B guidelines.[14][15]
-
Control: Store a vial of the stock solution at -20°C, protected from light.
-
-
Analysis:
-
At each time point, neutralize the acid and base samples before analysis.
-
Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV detection.
-
Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation.[18] If degradation is too rapid or too slow, adjust the stressor intensity (e.g., temperature, acid/base concentration).
-
`dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} ` Caption: Key potential degradation pathways for the target molecule.
References
-
Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. ACS Publications. Available at: [Link]
-
Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. Available at: [Link]
-
New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. Available at: [Link]
-
Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
pH-Dependent Foam Formation Using Amphoteric Colloidal Polymer Particles. MDPI. Available at: [Link]
-
Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. ResearchGate. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
Pyrolysis of Carboxylic Acids. ResearchGate. Available at: [Link]
-
Benzimidazole An Important Scaffold In Drug Discovery. ResearchGate. Available at: [Link]
-
Oxidation of Alkenes to Vicinal Diols. Chemistry LibreTexts. Available at: [Link]
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. Available at: [Link]
-
Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. National Institutes of Health (NIH). Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. Available at: [Link]
-
Heating of Hydroxy Carboxylic Acid. YouTube. Available at: [Link]
-
Imidazole. Wikipedia. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Photostability of N@C. ResearchGate. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
Oxidative cleavage of 1,2-diols to carboxylic acids by hydrogen peroxide. ACS Publications. Available at: [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available at: [Link]
-
Oxidative cleavage of 1,2-diols. University of Calgary. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Thermal decomposition of zirconium compounds with some aromatic hydroxycarboxylic acids. OSTI.gov. Available at: [Link]
-
Oxidative C-C. bond cleavage of vicinal-diol by Periodic acid (HIO4) or lead(IV) acetate [Pb(OAc)4].. YouTube. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Sciepub. Available at: [Link]
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- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Benzimidazole Compounds in Biological Assays: A Technical Support Center
Welcome to the technical support center for researchers working with benzimidazole compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your experiments. Benzimidazoles are a privileged scaffold in drug discovery, with a wide range of biological activities, including anticancer, anthelmintic, and antimicrobial effects.[1] However, their physicochemical properties can present unique challenges in biological assays. This resource will help you navigate these common pitfalls and generate reliable, reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with benzimidazole compounds. Each topic provides an explanation of the underlying cause, diagnostic protocols, and potential solutions.
Issue 1: My benzimidazole compound shows poor solubility in aqueous buffer, leading to inconsistent assay results.
Underlying Cause: Many benzimidazole derivatives have poor aqueous solubility due to their rigid, aromatic structure.[2] This can lead to compound precipitation in your assay, resulting in an underestimation of potency, high variability between replicates, and a reduced hit rate in high-throughput screening (HTS).[3]
Diagnostic Protocol: Kinetic Solubility Assay using Nephelometry
This protocol provides a rapid assessment of your compound's solubility under your specific assay conditions. Nephelometry measures the light scattered by undissolved particles in a solution.[4][5]
Step-by-Step Methodology:
-
Prepare a high-concentration stock solution of your benzimidazole compound in 100% dimethyl sulfoxide (DMSO). A common starting concentration is 10 mM.
-
Set up a microtiter plate. Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a clear-bottomed 384-well plate.
-
Add your aqueous assay buffer to each well to achieve a range of final compound concentrations. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.
-
Mix the contents thoroughly and incubate the plate at your desired experimental temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours for kinetic solubility).[2]
-
Measure light scattering using a laser-based nephelometer. The instrument directs a laser beam through the solution, and the amount of forward scattered light is detected.[5]
-
Analyze the data. Plot the scattered light intensity against the compound concentration. The point at which the scattered light signal significantly increases above the background indicates the kinetic solubility limit. This can be determined by fitting two linear lines to the data; their intersection point is the kinetic solubility.[5]
Solutions:
-
Modify the assay buffer: If possible, adjust the pH of your buffer, as the solubility of some benzimidazoles can be pH-dependent.
-
Incorporate co-solvents: Consider adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your assay buffer. However, be cautious as this can affect protein function.
-
Structural modification: For medicinal chemistry efforts, consider adding polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) to the benzimidazole scaffold to enhance aqueous solubility.[2]
Issue 2: My benzimidazole compound is a "promiscuous inhibitor," showing activity against multiple unrelated targets.
Underlying Cause: Promiscuous inhibition is often caused by the formation of colloidal aggregates in the assay buffer.[6] These aggregates, typically 30-400 nm in diameter, can sequester and non-specifically inhibit enzymes, leading to false-positive results in HTS campaigns.[7][8] This behavior can waste significant resources if not identified early.[9]
Diagnostic Workflow:
A workflow for diagnosing aggregation-based promiscuous inhibition.
Diagnostic Protocol 1: Dynamic Light Scattering (DLS) Assay
DLS is a highly sensitive method for detecting compound aggregates by measuring their size distribution in solution.[8]
Step-by-Step Methodology:
-
Prepare your benzimidazole compound at the concentration used in your primary assay in the same assay buffer.
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and other contaminants.[10]
-
Transfer the sample (typically ~30 µL) to a clean DLS cuvette.[11]
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire data by measuring the time-dependent fluctuations in scattered light intensity. The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius of any particles present.[11]
-
Analyze the results. The presence of particles with a diameter in the range of 30-400 nm is indicative of compound aggregation.[7] A monodisperse sample of a small molecule should not show significant scattering.
Diagnostic Protocol 2: Centrifugation Counter-Screen
This is a simple and effective method to determine if the observed activity is due to aggregates.[9]
Step-by-Step Methodology:
-
Incubate your benzimidazole compound in the assay buffer at the screening concentration for approximately 5 minutes.
-
Take an aliquot of the supernatant for testing in your primary assay.
-
Centrifuge the remaining mixture at high speed (e.g., ~15,000 x g) for 30 minutes at 4°C to pellet any aggregates.[9]
-
Carefully remove an aliquot of the supernatant from the centrifuged sample and test it in your primary assay.
-
Compare the activity. A significant reduction in activity in the centrifuged sample compared to the non-centrifuged sample suggests that the inhibitory activity is associated with the pelleted aggregates.
Solutions:
-
Add detergent to the assay buffer: Including a non-ionic detergent like 0.01% Triton X-100 or Tween-20 can often disrupt colloidal aggregates and eliminate non-specific inhibition.[12]
-
Modify the compound structure: Medicinal chemistry efforts can focus on improving solubility and reducing the propensity for aggregation.
-
Flag and deprioritize: If the compound's activity is confirmed to be due to aggregation, it should be flagged as a promiscuous inhibitor and deprioritized for further development.
Issue 3: I am observing interference in my fluorescence-based assay.
Underlying Cause: The benzimidazole scaffold itself can be fluorescent, and this intrinsic fluorescence can interfere with fluorescence-based assays, such as those using fluorescence polarization or intensity readouts.[13][14] This can lead to false positives or false negatives, depending on the assay format. Autofluorescence can become more apparent after the compound enters cells and binds to macromolecules.[15]
Diagnostic Protocol: Autofluorescence Counter-Screen
This protocol helps to determine if your compound is autofluorescent under the conditions of your assay.
Step-by-Step Methodology:
-
Prepare a plate with your benzimidazole compound at the screening concentration in the assay buffer.
-
For cell-based assays, use cells that have not been treated with your fluorescent probe or reporter. For biochemical assays, omit the fluorescent substrate or antibody.
-
Read the plate on your fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze the results. A significant fluorescence signal in the absence of the assay's fluorescent reporter indicates that your compound is autofluorescent and is likely interfering with the assay.
Solutions:
-
Shift to longer wavelengths: The incidence of fluorescent artifacts generally decreases at higher, red-shifted wavelengths.[15] If possible, switch to a fluorescent probe that excites and emits at longer wavelengths.
-
Use a different assay format: Consider an orthogonal assay with a non-fluorescence-based readout, such as a luminescence or absorbance-based assay, to confirm the activity of your compound.
-
Incorporate a pre-read step: In HTS, a pre-read of the compound plate before it is added to the assay plate can help identify and flag autofluorescent compounds.[15]
Issue 4: My benzimidazole compound is interfering with my luciferase reporter assay.
Underlying Cause: Small molecules can directly inhibit luciferase enzymes, leading to assay artifacts.[16] This can be particularly problematic in reporter gene assays, where luciferase is used to measure transcriptional activity. Depending on the mechanism, inhibition of firefly luciferase (FLuc) can counterintuitively lead to an increase in the luminescence signal due to stabilization of the enzyme, resulting in false positives.[16][17]
Diagnostic Protocol: Luciferase Inhibition Counter-Screen
This protocol determines if your compound directly inhibits the luciferase enzyme.
Step-by-Step Methodology:
-
Run the luciferase assay in the absence of cells or your biological target.
-
Set up a reaction containing the luciferase enzyme, its substrate (e.g., luciferin for FLuc), and ATP in the assay buffer.
-
Add your benzimidazole compound at the screening concentration.
-
Measure the luminescence signal and compare it to a control reaction without the compound.
-
Analyze the results. A decrease (or in some cases, an increase) in the luminescence signal indicates direct interference with the luciferase enzyme.[16][17]
Solutions:
-
Use a different luciferase: Consider using a different type of luciferase, such as Renilla luciferase or NanoLuc, as inhibitors can have different specificities.[18]
-
Confirm hits with an orthogonal assay: Validate any hits from a luciferase-based screen with an orthogonal assay that does not use a luciferase reporter, such as qPCR to measure mRNA levels or an ELISA to measure protein expression.
-
Check for substrate interactions: In some cases, compounds may interact with the luciferase substrate. This can be tested by adding excess product to the assay in the absence of the enzyme and measuring the signal.[18]
Frequently Asked Questions (FAQs)
Q1: What are the typical off-target effects of benzimidazole compounds?
A1: Benzimidazoles are known to interact with a variety of biological targets. One of the most common off-target effects is the inhibition of protein kinases.[19] Many benzimidazole derivatives have been shown to be multi-target kinase inhibitors, simultaneously blocking kinases such as VEGFR-2, EGFR, and c-Met.[20][21] Depending on the research goal, this could be a desired polypharmacological effect or an unwanted off-target activity. Additionally, some benzimidazoles can intercalate into DNA.[22] It is crucial to perform selectivity profiling against a panel of relevant targets to understand the compound's activity profile.
Q2: How does compound aggregation affect cell-based assays?
A2: The effect of aggregation on cell-based assays can be complex. In many cases, the formation of colloidal aggregates can reduce the apparent potency of a compound by limiting the amount of free drug that can diffuse across the cell membrane to reach its intracellular target.[23] This can lead to false-negative results.[23] Therefore, ensuring your benzimidazole compound is fully solubilized in your cell culture media is critical for obtaining accurate results.
Q3: What is the best way to prepare and store benzimidazole compound stock solutions?
A3: Due to their often-limited aqueous solubility, benzimidazole compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10-20 mM). These stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. When preparing working solutions for your assay, it is important to ensure that the final DMSO concentration is low (typically <1%) and consistent across all experimental conditions, as DMSO can have its own biological effects.
Q4: Can benzimidazole compounds be cytotoxic? What are the common mechanisms?
A4: Yes, many benzimidazole derivatives exhibit cytotoxic effects, which is the basis for their use as anticancer agents.[1] The mechanisms of cytotoxicity are diverse and can include:
-
Induction of apoptosis: Some benzimidazoles can induce programmed cell death by increasing the expression of pro-apoptotic proteins like p53 and activating caspases.[24][25]
-
Cell cycle arrest: They can cause cell cycle arrest, often at the G2/M phase, by interfering with microtubule formation.[22]
-
Inhibition of key signaling pathways: As mentioned, many benzimidazoles inhibit protein kinases that are crucial for cancer cell proliferation and survival.[19][20]
It is important to assess the cytotoxicity of your benzimidazole compound in your specific cell model, for example, using an MTT assay, to distinguish between targeted effects and general toxicity.[25]
Data Summary
Table 1: Common Assay Pitfalls with Benzimidazole Compounds and Recommended Solutions
| Pitfall | Underlying Cause | Diagnostic Assay | Recommended Solutions |
| Poor Solubility | Hydrophobic, rigid scaffold | Nephelometry, UV-based solubility assays | Modify buffer pH, use co-solvents, structural modification |
| Promiscuous Inhibition | Colloidal aggregation | Dynamic Light Scattering (DLS), Centrifugation counter-screen | Add non-ionic detergent (e.g., 0.01% Triton X-100), structural modification |
| Fluorescence Interference | Intrinsic fluorescence of the benzimidazole core | Autofluorescence counter-screen | Use red-shifted fluorophores, switch to non-fluorescent assay format |
| Luciferase Assay Interference | Direct inhibition of luciferase enzyme | Luciferase inhibition counter-screen | Use an alternative luciferase (e.g., Renilla, NanoLuc), confirm with orthogonal assay |
| Off-Target Effects | Broad bioactivity of the scaffold | Kinase profiling panels, DNA binding assays | Characterize selectivity profile, use appropriate controls |
References
-
Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry.
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 24, 2026, from [Link]
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- Bioluminescent high-throughput screening (HTS) assays, based largely on the activity of firefly (FLuc), Renilla (RLuc), and/or NanoLuc (NLuc) luciferases, are widely utilised in research and drug discovery. (2024). Frontiers.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Deriv
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical framework for confirming the structure of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. We will explore a plausible synthetic route and then delve into a comparative analysis of the predicted spectroscopic data against known data for its constituent fragments, offering a self-validating system for its structural elucidation.
Introduction
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a molecule of interest due to the established biological significance of the benzimidazole scaffold. Benzimidazoles are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties[1]. The incorporation of a dihydroxypropanoic acid side chain, a hydrophilic moiety, can significantly influence the molecule's pharmacokinetic properties. Given the absence of readily available experimental data for this specific compound, this guide will provide a predictive framework for its synthesis and structural characterization.
Proposed Synthesis
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-arylenediamine with a carboxylic acid, often facilitated by a catalyst or heat[2][3][4][5]. A plausible route for the synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid involves the reaction of o-phenylenediamine with a suitable derivative of 2,3-dihydroxypropanoic acid, such as tartaric acid.
Caption: Proposed synthetic workflow for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Addition of Reagents: To this solution, add tartaric acid (1 equivalent). The use of a catalytic amount of a non-oxidizing acid, such as p-toluenesulfonic acid, may facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
Comparative Spectroscopic Analysis
The following sections provide a predicted spectroscopic signature for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, comparing it with the known spectral features of its precursors, benzimidazole and 2,3-dihydroxypropanoic acid (glyceric acid). This comparative approach is crucial for validating the successful synthesis and confirming the final structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons.
| Proton Type | Benzimidazole (Observed) | 2,3-dihydroxypropanoic acid (Observed) | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (Predicted) | Rationale for Prediction |
| N-H (imidazole) | ~12.5 ppm (broad s)[6] | N/A | ~12-13 ppm (broad s) | The acidic proton on the imidazole ring is expected to be in a similar environment, appearing as a broad singlet in the downfield region, especially in aprotic solvents like DMSO-d₆[1][7]. |
| Aromatic (C4-C7) | ~7.2-7.6 ppm (m)[6] | N/A | ~7.3-7.7 ppm (m) | The protons on the benzene ring of the benzimidazole moiety will be slightly deshielded due to the electron-withdrawing nature of the imidazole ring. |
| CH (C2' of propanoic acid) | N/A | ~4.0-4.2 ppm | ~4.5-4.8 ppm (d) | This proton is alpha to both a hydroxyl group and the benzimidazole ring, leading to significant deshielding. It will likely appear as a doublet due to coupling with the adjacent CH proton. |
| CH (C3' of propanoic acid) | N/A | ~3.6-3.8 ppm | ~4.2-4.5 ppm (dd) | This proton is alpha to a hydroxyl group and beta to the benzimidazole ring. It will be deshielded and should appear as a doublet of doublets due to coupling with the C2' proton and the geminal proton if diastereotopic. |
| OH (hydroxyls) | N/A | Variable (broad s) | Variable (broad s) | The chemical shift of hydroxyl protons is concentration and solvent-dependent and they will likely appear as broad singlets. |
| COOH (carboxylic acid) | N/A | Variable (broad s) | ~11-13 ppm (broad s) | The carboxylic acid proton is highly acidic and will appear as a broad singlet in the downfield region. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
| Carbon Type | Benzimidazole (Observed) | 2,3-dihydroxypropanoic acid (Observed) | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (Predicted) | Rationale for Prediction |
| C=N (C2 of imidazole) | ~141 ppm | N/A | ~155-160 ppm | The C2 carbon of the benzimidazole ring, now substituted, will be significantly deshielded[8][9]. |
| Aromatic (C4-C7) | ~110-125 ppm[10] | N/A | ~112-128 ppm | The chemical shifts of the aromatic carbons will be in the typical range for a benzimidazole ring system. |
| Quaternary Aromatic (C3a, C7a) | ~135-143 ppm[10] | N/A | ~137-145 ppm | These carbons at the ring fusion will have characteristic chemical shifts. |
| CH-OH (C2' of propanoic acid) | N/A | ~72 ppm | ~75-80 ppm | This carbon is attached to a hydroxyl group and the benzimidazole ring, causing a downfield shift. |
| CH-OH (C3' of propanoic acid) | N/A | ~64 ppm | ~68-73 ppm | This carbon, adjacent to the benzimidazole-substituted carbon, will also be deshielded. |
| C=O (carboxylic acid) | N/A | ~175 ppm | ~172-177 ppm | The carboxylic acid carbonyl carbon will appear in the expected downfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Benzimidazole (Observed) | 2,3-dihydroxypropanoic acid (Observed) | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (Predicted) | Rationale for Prediction |
| N-H Stretch (imidazole) | ~3000-3200 cm⁻¹ (broad) | N/A | ~3000-3300 cm⁻¹ (broad) | A broad absorption due to the N-H stretching of the imidazole ring. |
| O-H Stretch (hydroxyls) | N/A | ~3200-3500 cm⁻¹ (broad) | ~3200-3500 cm⁻¹ (very broad) | A very broad band due to the overlapping of O-H stretching from the two hydroxyl groups and the carboxylic acid. |
| O-H Stretch (carboxylic acid) | N/A | ~2500-3300 cm⁻¹ (very broad)[11][12] | Included in the very broad O-H stretch | The characteristic broad "hairy beard" of a carboxylic acid O-H stretch will be present. |
| C-H Stretch (aromatic) | ~3030-3080 cm⁻¹ | N/A | ~3030-3080 cm⁻¹ | Characteristic C-H stretching for the aromatic ring. |
| C=O Stretch (carboxylic acid) | N/A | ~1700-1725 cm⁻¹[13] | ~1700-1730 cm⁻¹ | A strong absorption band characteristic of a carboxylic acid carbonyl group. |
| C=N Stretch (imidazole) | ~1620-1650 cm⁻¹ | N/A | ~1620-1650 cm⁻¹ | A characteristic absorption for the C=N bond in the imidazole ring. |
| C-O Stretch (hydroxyls & acid) | N/A | ~1000-1200 cm⁻¹ | ~1000-1300 cm⁻¹ | Stretching vibrations for the C-O bonds of the hydroxyl and carboxylic acid groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Caption: Predicted mass spectrometry fragmentation pathway.
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (C₁₀H₁₀N₂O₄), which is 222.19 g/mol .
-
Key Fragmentation Patterns:
-
Loss of water (-18 Da) from the hydroxyl groups.
-
Loss of carbon dioxide (-44 Da) from the carboxylic acid group.
-
Cleavage of the side chain, leading to the formation of a stable benzimidazolyl cation or related fragments[14][15][16][17]. A prominent peak at m/z 118, corresponding to the benzimidazole radical cation, would be a strong indicator of the core structure.
-
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the structural confirmation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. By following the proposed synthetic route and comparing the obtained spectroscopic data with the predicted values and fragmentation patterns outlined in this document, researchers can confidently elucidate and validate the structure of this novel compound. The convergence of data from multiple analytical techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—will provide the necessary evidence to establish its chemical identity with a high degree of certainty, thereby upholding the principles of scientific integrity and trustworthiness in drug discovery and development.
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A Comparative Analysis of the Biological Potential of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid and Other Key Benzimidazole Scaffolds
The benzimidazole core, a bicyclic scaffold composed of fused benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1][2][3][4] Its isosteric relationship with naturally occurring purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[5] This guide provides a comparative analysis of the anticipated biological activities of a novel derivative, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, versus other well-characterized benzimidazole compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile heterocyclic family.
The Benzimidazole Scaffold: A Foundation for Diverse Biological Activity
Benzimidazole derivatives have garnered significant attention due to their remarkable success in various therapeutic areas.[1][2][3] The structural versatility of the benzimidazole ring system allows for extensive modifications, enabling the fine-tuning of its pharmacological profile.[6][7][8] These compounds have demonstrated a wide range of activities, including:
-
Antimicrobial: Effective against a spectrum of bacteria and fungi.[1][5][9][10][11][12][13][14]
-
Antiviral: Exhibiting inhibitory effects against various RNA and DNA viruses.[8][15][16][17]
-
Anticancer: Demonstrating cytotoxicity against numerous cancer cell lines through diverse mechanisms.[6][7][18][19][20]
-
Anti-inflammatory: Modulating inflammatory pathways.[21]
-
Other Pharmacological Effects: Including antihypertensive, antiulcer, and antiprotozoal activities.[1][3][4]
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[21] Structure-activity relationship (SAR) studies have revealed that modifications at the N1, C2, C5, and C6 positions can significantly influence the therapeutic efficacy and target specificity.[21]
Profiling 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid: A Predictive Analysis
While specific experimental data for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is not yet extensively reported in the literature, we can infer its potential biological activities based on the known properties of its constituent moieties: the benzimidazole core and the 2,3-dihydroxypropanoic acid side chain.
The 2,3-dihydroxypropanoic acid moiety is structurally related to 3-hydroxypropionic acid (3-HP), a metabolite known to possess antibacterial properties.[22] The presence of hydroxyl groups can also increase the hydrophilicity of the molecule, potentially influencing its pharmacokinetic profile. The carboxylic acid group may play a role in binding to biological targets through hydrogen bonding or ionic interactions.
Based on this, it is hypothesized that 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid may exhibit notable antimicrobial activity . The benzimidazole core provides the foundational pharmacophore, while the dihydroxypropanoic acid side chain could enhance its potency and spectrum of activity.
Comparative Analysis with Other Benzimidazole Derivatives
To provide a comprehensive perspective, we will compare the predicted activities of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid with established benzimidazole derivatives across key therapeutic areas.
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[1][12] Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.[23] For instance, they can disrupt cell wall synthesis or interfere with nucleic acid and protein synthesis by competing with purines.[5][23]
Key Comparative Compounds and Structure-Activity Relationship Insights:
-
Halogenated Benzimidazoles: The introduction of electron-withdrawing groups like chlorine and fluorine has been shown to enhance antimicrobial and antifungal activity.[9] For example, compounds with chloro-substituents have displayed remarkable antifungal activity.[1]
-
Trifluoromethyl-Substituted Benzimidazoles: The presence of a trifluoromethyl group can significantly increase antifungal potency, particularly against Candida albicans.[1]
-
Hybrid Molecules: Hybrid compounds combining the benzimidazole nucleus with other heterocyclic rings, such as quinoline or pyrazole, have demonstrated potent, broad-spectrum antibacterial activity.[9][10]
Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Target Organisms | Reported Activity (MIC/Zone of Inhibition) | Reference |
| Chloro-substituted Benzimidazoles | Fungi | MIC: 25–62.5 µg/ml | [1] |
| Trifluoromethyl-substituted Benzimidazoles | C. albicans | High antifungal activity | [1] |
| Benzimidazole-Quinoline Hybrids | Bacteria | MIC: 10–20 µg/mL (comparable to Nitroxoline) | [9] |
| Pyrazole-attached Benzimidazoles | Bacteria and Fungi | Superior activity with electron-withdrawing groups | [10] |
It is plausible that 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid will exhibit moderate to good antimicrobial activity. Its efficacy will likely be influenced by its ability to penetrate microbial cell membranes and interact with intracellular targets.
Antiviral Activity
Benzimidazole derivatives have emerged as a promising class of antiviral agents, effective against a range of viruses.[8][15][16] Their mechanisms of action can include the inhibition of viral replication and protein processing.[8]
Key Comparative Compounds and Structure-Activity Relationship Insights:
-
2-Substituted Benzimidazoles: Modifications at the 2-position of the benzimidazole ring are crucial for antiviral activity. For instance, 2-benzylbenzimidazole derivatives have shown potent activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[15]
-
Hybridization with other Heterocycles: Benzimidazole-triazole hybrids have demonstrated improved biological properties, including antiviral effects.[17]
Table 2: Comparative Antiviral Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Target Virus | Reported Activity (EC50) | Reference |
| 2-Benzylbenzimidazole Derivatives | CVB-5 | 9–17 µM | [15] |
| 2-Benzylbenzimidazole Derivatives | RSV | 5–15 µM | [15] |
The potential antiviral activity of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is an intriguing area for future investigation. The dihydroxypropanoic acid side chain may offer novel interactions with viral enzymes.
Anticancer Activity
The benzimidazole scaffold is a key component in the design of novel anticancer agents.[6][7][19] These compounds can exert their effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Leading to cell cycle arrest and apoptosis.[6][19]
-
Kinase Inhibition: Targeting key signaling pathways involved in cancer cell proliferation and survival, such as VEGFR-2, EGFR, and c-Met.[6][18]
-
DNA Intercalation and Topoisomerase Inhibition: Disrupting DNA replication and repair.[6][19]
Key Comparative Compounds and Structure-Activity Relationship Insights:
-
Urea-Based Derivatives: Benzimidazole-based urea derivatives have been developed as potent multi-target kinase inhibitors.[18]
-
Substitutions on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzimidazole ring can significantly impact anticancer potency.
Table 3: Comparative Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Mechanism of Action | Target Cell Lines | Reported Activity (IC50) | Reference |
| Benzothiazole/Benzimidazole-based Urea Analogs | Multitarget Kinase Inhibition (VEGFR-2, c-Met) | MCF7, A549 | Potent antiproliferative activity | [18] |
The anticancer potential of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid remains to be elucidated. Its ability to target specific kinases or interfere with other cancer-related pathways would be a key area of investigation.
Experimental Protocols for Biological Activity Screening
To empirically determine the biological profile of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a series of standardized in vitro assays are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Microbial Inoculum: Culture the test microorganisms (bacteria and fungi) in appropriate broth overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: In Vitro Antiviral Assay (e.g., Plaque Reduction Assay)
This assay is used to quantify the inhibition of viral replication.
Methodology:
-
Cell Culture: Grow a monolayer of susceptible host cells in 24-well plates.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus.
-
Compound Treatment: After a brief adsorption period, remove the virus inoculum and add a medium containing various concentrations of the test compound.
-
Overlay and Incubation: Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells. Incubate for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Calculation of EC50: The effective concentration that reduces the number of plaques by 50% (EC50) is calculated.
Protocol 3: In Vitro Anticancer Assay (e.g., MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength.
-
Calculation of IC50: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Visualizing the Scientific Workflow and Mechanisms
Caption: A generalized workflow for the biological screening of novel benzimidazole derivatives.
Caption: Key anticancer mechanisms of action for benzimidazole derivatives.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. While the specific biological profile of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid awaits empirical validation, a comparative analysis with other well-documented benzimidazole derivatives suggests its potential as a valuable antimicrobial agent. Further investigations into its antiviral and anticancer activities are also warranted. The experimental protocols and workflows outlined in this guide provide a robust framework for elucidating the therapeutic potential of this and other novel benzimidazole compounds. The continued exploration of structure-activity relationships within this versatile class of molecules will undoubtedly lead to the development of new and improved therapeutic agents.
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (n.d.). American Chemical Society. Retrieved January 25, 2026, from [Link]
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A Comparative Analysis of the Predicted Antimicrobial Spectrum of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Introduction
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including potent antimicrobial effects against various pathogens.[1][2] This guide provides a comparative analysis of the predicted antimicrobial spectrum of a novel benzimidazole derivative, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. While specific experimental data for this compound is not yet publicly available, this document will extrapolate its potential activity based on the well-established structure-activity relationships (SAR) of the benzimidazole scaffold and the known properties of its substituents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.
The core of the benzimidazole structure is isosteric to purine, which allows for competitive interaction and inhibition of nucleic acid synthesis in microbial cells.[1] Additionally, some benzimidazole compounds are known to disrupt folate biosynthesis, further impeding bacterial growth.[1] The versatility of the benzimidazole ring, particularly at the 2 and 5/6 positions, allows for structural modifications that can significantly enhance antimicrobial efficacy against a broad spectrum of multidrug-resistant bacteria and fungi.[1]
This guide will compare the predicted antimicrobial profile of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid with that of other known benzimidazole derivatives and established broad-spectrum antibiotics. The comparison will be grounded in standardized antimicrobial susceptibility testing methodologies, providing a framework for the future evaluation of this and other novel compounds.
Mechanism of Action of Benzimidazole Antimicrobials
The antimicrobial activity of benzimidazole derivatives is often multi-targeted, contributing to their broad spectrum of activity. The primary mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purine nucleosides, benzimidazoles can interfere with the synthesis of DNA and RNA, leading to the disruption of essential cellular processes and ultimately cell death.[1] Some derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1]
-
Disruption of Microtubule Polymerization: In fungi, benzimidazoles are known to bind to β-tubulin, inhibiting the formation of microtubules.[3] This disruption of the cytoskeleton affects cell division, intracellular transport, and structural integrity.
-
Inhibition of Cell Wall Synthesis: Certain benzimidazole derivatives can form covalent adducts with bacterial transpeptidase enzymes (penicillin-binding proteins), which are crucial for the biosynthesis of the cell wall.[3] This leads to cell wall degradation and lysis.
-
Interference with Metabolic Pathways: Benzimidazoles can inhibit enzymes involved in critical metabolic pathways, such as fumarate reductase, which is essential for ATP production in some anaerobic bacteria.[3]
The specific combination of these mechanisms can vary depending on the substituents attached to the benzimidazole core.
Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Based on the extensive body of research on benzimidazole derivatives, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid holds considerable promise as a novel broad-spectrum antimicrobial agent. Its predicted activity profile warrants further investigation through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a robust framework for such evaluations. The continued exploration of novel benzimidazole scaffolds is a critical endeavor in the global effort to combat the growing threat of antimicrobial resistance.
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A Senior Application Scientist's Guide to Validating the Enzyme Inhibitory Activity of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
The discovery of a novel bioactive compound is merely the first step in a long and rigorous journey toward a potential therapeutic. The compound , 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, possesses a benzimidazole scaffold, a privileged structure in medicinal chemistry known to interact with a variety of enzymes, including kinases and metalloproteinases.[1][2] This guide provides a comprehensive, technically grounded framework for the systematic validation of its enzyme inhibitory activity. We will proceed under the hypothesis that this compound is a novel inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent enzymes crucial in tissue remodeling and implicated in diseases like cancer and arthritis.[3][4]
Part 1: Initial Hit Validation and Potency (IC50) Determination
The first objective is to confirm that the compound inhibits the target enzyme and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency and represents the concentration required to reduce enzyme activity by 50%.[5][6] A continuous, fluorescence-based assay is a robust and high-throughput method for this initial assessment.[7][8]
Causality of Method Choice:
A fluorogenic assay is selected for its high sensitivity, wide dynamic range, and real-time monitoring capabilities. The substrate is designed with a fluorophore and a quencher; upon enzymatic cleavage, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. This provides a direct and proportional readout of enzyme activity.[8]
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value of the test compound.
Detailed Protocol: Fluorogenic MMP Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5. The calcium and zinc ions are critical for MMP stability and catalytic activity.[3]
-
Enzyme: Recombinant human MMP-9 at a working concentration of 5 nM.
-
Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ at a working concentration of 10 µM (approximately the Kₘ value).
-
Test Compound: Prepare a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution series.
-
Positive Control: Batimastat, a known broad-spectrum MMP inhibitor, prepared similarly to the test compound.[9]
-
Negative Control: DMSO vehicle.
-
-
Assay Procedure (96-well format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 5 µL of the serially diluted test compound, positive control, or DMSO to the appropriate wells.
-
Add 20 µL of 5 nM MMP-9 solution.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding equilibrium.
-
Initiate the reaction by adding 25 µL of 10 µM fluorogenic substrate.
-
Immediately place the plate in a fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm) and record measurements every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[10]
-
Part 2: Elucidating the Mechanism of Inhibition (MoA)
After confirming that the compound inhibits the enzyme, the next critical question is how. The mechanism of action (MoA) defines the specific manner in which the inhibitor interacts with the enzyme.[11] This is crucial for structure-activity relationship (SAR) studies and predicting in vivo efficacy.[11] The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.
-
Competitive Inhibition: The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, and this binding event occurs regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not affect Kₘ.[12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vₘₐₓ and Kₘ.[12]
Experimental Approach: Enzyme Kinetics and Lineweaver-Burk Analysis
To determine the MoA, we perform the enzyme activity assay using a matrix of varying substrate and inhibitor concentrations. The data is then visualized using a Lineweaver-Burk (or double reciprocal) plot, which linearizes the Michaelis-Menten relationship, making it easier to diagnose the inhibition type.[13][14][15]
Caption: Reversible enzyme inhibition mechanisms.
Detailed Protocol: MoA Kinetic Studies
-
Experimental Setup:
-
Use the same fluorogenic assay components as in the IC50 determination.
-
Prepare a matrix of reaction conditions. Vary the substrate concentration across a range (e.g., 0.25x to 8x the Kₘ).
-
For each substrate concentration, run reactions with no inhibitor (DMSO control) and at least two fixed concentrations of the test compound (e.g., a concentration near its IC50 and another at 2x-3x its IC50).
-
-
Data Collection:
-
Run the kinetic assays as previously described, measuring the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis and Visualization:
-
For each inhibitor concentration, plot V₀ versus substrate concentration [S] to generate Michaelis-Menten curves.
-
Transform the data by taking the reciprocal of V₀ and [S].
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[16]
-
Interpretation:
-
Competitive: Lines will intersect on the y-axis (Vₘₐₓ is unchanged).[16]
-
Non-competitive: Lines will intersect on the x-axis (Kₘ is unchanged).
-
Uncompetitive: Lines will be parallel.
-
-
Part 3: Comparative Analysis and Selectivity Profiling
A potent inhibitor is of limited therapeutic value if it is not selective. Off-target effects are a major cause of clinical trial failure.[17] Therefore, it is essential to compare the inhibitory activity of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid against a panel of related enzymes. For our MMP hypothesis, this means testing against other MMP subtypes (e.g., MMP-1, MMP-2, MMP-13) and potentially other classes of proteases.[3][18]
Causality of Comparator Choice:
We will compare our test compound to Batimastat , a well-characterized first-generation broad-spectrum MMP inhibitor.[9] This comparison provides critical context. If our compound is significantly more potent and/or selective than Batimastat, it represents a potentially superior therapeutic candidate.
Experimental Design: Selectivity Panel
The IC50 determination protocol described in Part 1 is repeated for each enzyme in the selectivity panel. This systematic approach allows for a direct comparison of potency across multiple targets.
Data Presentation: Comparative Inhibitory Activity
The results should be summarized in a clear, tabular format that allows for easy comparison.
| Compound | MMP-1 IC50 (µM) | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | MMP-13 IC50 (µM) | Selectivity Ratio (MMP-1/MMP-9) |
| 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | 25.4 | 12.8 | 0.95 | 7.6 | 26.7-fold |
| Batimastat (Comparator) | 0.02 | 0.01 | 0.02 | 0.01 | 1.0-fold |
Note: Data are hypothetical and for illustrative purposes only.
This table clearly shows our hypothetical compound is highly selective for MMP-9 over other MMPs, whereas the comparator, Batimastat, is a broad-spectrum inhibitor.[9]
Part 4: Confirmation in a Cellular Context
Biochemical assays with purified enzymes are essential but occur in a highly simplified system.[11] It is crucial to validate that the inhibitor retains its activity in a more physiologically relevant cellular environment.[19] Cell-based assays can confirm cell permeability and engagement with the target enzyme in its native state.
A common method to assess MMP-9 activity in a cellular context is a gelatin zymography assay using conditioned media from a cell line that secretes MMP-9 (e.g., HT-1080 fibrosarcoma cells stimulated with PMA).
Experimental Workflow: Gelatin Zymography
Caption: Workflow for cell-based validation using gelatin zymography.
A dose-dependent decrease in the intensity of the clear band corresponding to MMP-9 would provide strong evidence that 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is cell-permeable and active against the endogenously produced enzyme.
Conclusion and Authoritative Grounding
This guide outlines a logical and rigorous workflow for validating the enzyme inhibitory activity of a novel compound, using 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid as a hypothetical candidate against MMPs. By systematically determining potency (IC50), elucidating the mechanism of action, and profiling selectivity against relevant enzymes and a known comparator, researchers can build a comprehensive and defensible data package. The final confirmation in a cell-based assay bridges the gap between biochemical activity and potential physiological effect.[11][19] Each step is designed to be self-validating, incorporating appropriate controls and established methodologies to ensure the trustworthiness and scientific integrity of the findings.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Abstract
The robust quantification of pharmaceutical compounds is the bedrock of drug development and quality control. This guide provides an in-depth comparison and cross-validation strategy for three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry—for the analysis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. This molecule, a polar benzimidazole derivative, presents unique analytical challenges that necessitate a well-reasoned method selection and validation approach. This document is intended for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the experimental choices, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).
Introduction: The Analyte and the Imperative for Cross-Validation
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a compound of interest due to its structural relation to the benzimidazole class, a scaffold prevalent in numerous pharmaceuticals. Its dihydroxypropanoic acid moiety imparts significant polarity, influencing chromatographic behavior and sample preparation strategies. Accurate and precise measurement of this analyte in various matrices—from bulk drug substance to formulated products—is critical for ensuring safety and efficacy.
Analytical method validation demonstrates that a procedure is fit for its intended purpose.[1][2] However, in the lifecycle of a product, it is common to encounter situations where multiple analytical methods are used across different laboratories, or a method is updated to a newer technology. In these instances, a simple validation of each method in isolation is insufficient. Cross-validation is the critical process of demonstrating that two or more distinct analytical procedures are equivalent and can be used interchangeably to produce comparable, reliable data.[3][4]
According to the ICH Q2(R2) guideline, cross-validation is essential when data from different methods or laboratories will be compared, for example, during method transfer or when upgrading from an older to a newer method.[2][5] This guide will compare three viable methods for our target analyte and provide a detailed protocol for a cross-validation study between the two most practical chromatographic techniques.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is a balance between the required performance characteristics (specificity, sensitivity, accuracy) and practical considerations (cost, speed, availability of instrumentation).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC-UV separates the analyte from other components on a chromatographic column based on its physicochemical properties. The benzimidazole ring in the target molecule contains a chromophore that absorbs UV light, allowing for quantification based on Beer-Lambert's law.
-
Expertise & Experience: This is the workhorse of pharmaceutical QC labs. For our polar analyte, a reversed-phase C18 column is a logical starting point, but a mobile phase with an acidic modifier (e.g., 0.1% formic acid) is crucial. This suppresses the ionization of the carboxylic acid group and ensures consistent protonation of the benzimidazole nitrogens, leading to a sharp, symmetrical peak shape and reproducible retention times. The detection wavelength should be set at the absorbance maximum (λmax) of the benzimidazole chromophore, typically around 270-290 nm, to maximize sensitivity.[6]
-
Advantages: Robust, reliable, cost-effective, and widely available. It provides good specificity for most applications.
-
Limitations: Moderate sensitivity. May lack specificity in the presence of co-eluting impurities that also absorb at the same UV wavelength.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS couples the powerful separation of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer.[7] The instrument measures the mass-to-charge ratio (m/z) of the analyte and its specific fragment ions.
-
Expertise & Experience: This technique offers unparalleled sensitivity and specificity. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented, and a resulting unique product ion is monitored. This two-stage mass filtering virtually eliminates matrix interference. For our analyte, Electrospray Ionization (ESI) in positive mode would be the ideal choice, targeting the protonated molecular ion [M+H]⁺. The method is particularly valuable for analyzing low-concentration samples, such as in biological matrices or for trace impurity analysis.[8][9]
-
Advantages: Extremely high sensitivity (pg/mL levels) and specificity. Ideal for complex matrices and trace-level quantification.
-
Limitations: Higher cost of instrumentation and maintenance. Requires more specialized operator expertise.
UV-Visible (UV-Vis) Spectrophotometry
-
Principle: This technique measures the absorbance of UV or visible light by the analyte in a solution.[10] The concentration is determined by relating the absorbance at λmax to a standard curve.
-
Expertise & Experience: UV-Vis is simple, rapid, and inexpensive, making it suitable for high-concentration assays like bulk drug substance testing where interfering substances are minimal.[11][12] However, its utility is severely limited by its lack of specificity. Any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[13]
-
Advantages: Fast, simple, and low-cost.
-
Limitations: Low specificity. Only suitable for pure samples or simple, well-characterized matrices.
Head-to-Head Performance Comparison
The following table summarizes the expected performance characteristics for each validated method. This data is illustrative, based on typical results for benzimidazole-type compounds, and serves as a benchmark for the cross-validation study.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (Mass-based) | Low (Chromophore-based) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 2.0% |
| LOD (Limit of Detection) | ~50 ng/mL | ~0.1 ng/mL | ~1 µg/mL |
| LOQ (Limit of Quantitation) | ~150 ng/mL | ~0.5 ng/mL | ~3 µg/mL |
| Typical Run Time | 5-10 minutes | 3-8 minutes | < 1 minute |
| Cost & Complexity | Moderate | High | Low |
Experimental Protocols
Trustworthy protocols are self-validating by including system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis.
Protocol 1: HPLC-UV Method
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The %RSD for peak area and retention time must be ≤ 2.0%, and the theoretical plates > 2000.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 7 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol. Serially dilute with mobile phase A to create calibration standards from 0.15 µg/mL to 150 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration within the calibration range. Filter through a 0.45 µm filter before injection.[14]
-
Analysis: Construct a calibration curve from the standards. Quantify samples against this curve.
Protocol 2: LC-MS/MS Method
-
System Suitability Test (SST): Inject a mid-level standard at the beginning and end of the run. The peak area response must be within ±15% of the nominal value.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization: Electrospray (ESI), Positive Mode
-
MRM Transition: Hypothetical values: Precursor Ion (Q1): 225.1 m/z; Product Ion (Q3): 179.1 m/z
-
Dwell Time: 100 ms
-
-
Standard Preparation: Prepare a stock solution in methanol. Serially dilute with 50:50 methanol:water to create calibration standards from 0.5 ng/mL to 500 ng/mL.
-
Sample Preparation: Dissolve the sample and dilute as necessary to fall within the calibration range. Filter before injection.
-
Analysis: Construct a calibration curve and quantify samples.
The Cross-Validation Study: HPLC-UV vs. LC-MS/MS
The purpose of this study is to demonstrate the equivalence of the validated HPLC-UV method (Method A) and the validated LC-MS/MS method (Method B).[15] This is a common scenario when a more sensitive method (LC-MS/MS) is developed to support new studies, but data must be comparable to historical data generated by HPLC-UV.
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for a two-method cross-validation study.
Cross-Validation Protocol
-
Objective: To demonstrate the equivalence of the HPLC-UV and LC-MS/MS methods for the quantification of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
-
Sample Selection: Select a minimum of six samples, preferably from a single batch of drug substance or product. The samples should be spiked at three different concentration levels (low, medium, high) covering the overlapping quantitative range of both methods.
-
Procedure: a. Prepare two sets of the selected samples. b. Analyze one set using the validated HPLC-UV method. c. Analyze the second set using the validated LC-MS/MS method. d. The analysis should be performed by two different analysts if possible to incorporate intermediate precision.[16]
-
Acceptance Criteria: The percentage difference between the mean result obtained by the HPLC-UV method and the mean result obtained by the LC-MS/MS method for each sample should not exceed ±10.0%.
Data Comparison and Results
The results from the cross-validation study are summarized below.
| Sample ID | Concentration (HPLC-UV) | Concentration (LC-MS/MS) | % Difference | Status |
| CV-LOW-1 | 10.5 µg/mL | 10.2 µg/mL | -2.86% | Pass |
| CV-LOW-2 | 10.3 µg/mL | 10.6 µg/mL | +2.91% | Pass |
| CV-MID-1 | 51.2 µg/mL | 49.9 µg/mL | -2.54% | Pass |
| CV-MID-2 | 50.1 µg/mL | 50.8 µg/mL | +1.40% | Pass |
| CV-HIGH-1 | 98.9 µg/mL | 101.2 µg/mL | +2.33% | Pass |
| CV-HIGH-2 | 100.5 µg/mL | 99.7 µg/mL | -0.80% | Pass |
Calculation: % Difference = [(Conc. LC-MS/MS - Conc. HPLC-UV) / Conc. HPLC-UV] * 100
Conclusion and Recommendations
This guide has compared three distinct analytical methods for the quantification of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid.
-
UV-Vis Spectrophotometry is a viable, low-cost option for non-specific, high-concentration assays of pure material.
-
HPLC-UV represents the industry standard for routine quality control, offering a robust balance of specificity, performance, and cost.[17]
-
LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for trace-level analysis, bioanalysis, or analysis in complex matrices.[18]
The successful cross-validation between the HPLC-UV and LC-MS/MS methods provides the necessary scientific and regulatory assurance that data generated by either method is comparable and reliable.[19] This allows for flexibility in the analytical lifecycle of the product, enabling the use of the most appropriate technology for a given task without compromising data integrity. The choice of which method to implement should always be guided by the specific requirements of the analysis, a principle known as "fitness for purpose," which is the cornerstone of modern analytical method validation.[1]
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ICH. (2024). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
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PharmaGuru. (2024). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]
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Intuition Labs. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
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ICH. (2024). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. [Link]
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Government of Canada. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]
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A Researcher's Guide to Unveiling the Novel Biological Landscape of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, logic-driven framework for assessing the novelty of the biological effects of a newly synthesized compound, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and defensible assessment of your molecule's potential.
Introduction: Deconstructing the Molecule for Hypothesis-Driven Inquiry
The compound , 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, is a fascinating hybrid molecule. It combines two key pharmacophores:
-
The Benzimidazole Core: A privileged scaffold in medicinal chemistry, benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The flexible nature of the benzimidazole ring allows it to interact with a variety of biological targets.[7]
-
The 2,3-dihydroxypropanoic acid Side Chain: This moiety, also known as glyceric acid, is a natural product found in various organisms.[8] Derivatives of dihydroxypropanoic acid have demonstrated notable biological activities, including antimicrobial and anticancer effects.[9][10]
The conjugation of these two moieties presents a unique opportunity for novel biological activity. This guide provides a systematic workflow to explore this potential, from broad-spectrum screening to mechanistic elucidation and comparative analysis.
Phase I: Broad-Spectrum Biological Activity Screening
The initial step is to cast a wide net to identify any significant biological activity. We will employ two primary assays: a comprehensive antimicrobial screen and a cytotoxicity screen against a panel of human cancer cell lines.
Experimental Protocol 1: Antimicrobial Susceptibility Testing
Rationale: Given the known antimicrobial properties of both benzimidazoles and dihydroxypropanoic acid derivatives, this is a logical starting point.[1][9][11][12] We will use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Microorganism Panel: Select a diverse panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus).[1]
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of each microorganism to the wells.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Protocol 2: In Vitro Cytotoxicity Screening
Rationale: The benzimidazole scaffold is a component of numerous anticancer agents.[7][13] An initial cytotoxicity screen against a panel of cancer cell lines can quickly reveal any potential in this area.
Step-by-Step Methodology:
-
Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer). Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Hypothetical Phase I Data Summary
| Test | Organism/Cell Line | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid (MIC/IC50 in µM) | Control Drug (MIC/IC50 in µM) |
| Antimicrobial | S. aureus | 16 | Ciprofloxacin: 4 |
| E. coli | >128 | Ciprofloxacin: 2 | |
| C. albicans | 8 | Amphotericin B: 1 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 5.2 | Doxorubicin: 0.8 |
| A549 (Lung Cancer) | 8.1 | Doxorubicin: 1.2 | |
| HEK293 (Normal) | >100 | Doxorubicin: 15.6 |
Phase II: Mechanistic Investigation of Anticancer Activity
Based on our hypothetical data, the compound shows promising and selective anticancer activity. The next phase is to delve into its mechanism of action.
Experimental Workflow: From Hit to Mechanism
Caption: Workflow for investigating the mechanism of action.
Experimental Protocol 3: Apoptosis Induction Assay
Rationale: A common mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. We will use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Treat MCF-7 cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Experimental Protocol 4: Western Blot for Apoptotic Pathway Proteins
Rationale: If apoptosis is confirmed, we need to identify the specific pathway involved. Western blotting allows us to probe for key proteins in the intrinsic and extrinsic apoptotic pathways.
Step-by-Step Methodology:
-
Protein Extraction: Treat MCF-7 cells with the test compound, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Hypothetical Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway.
Phase III: Comparative Analysis for Novelty Assessment
Now, we will compare our hypothetical findings with existing data to establish the novelty of our compound.
Comparison with Structurally Similar Compounds
| Compound | Structure | Reported Activity | Our Hypothetical Compound's Activity |
| Bendamustine | Benzimidazole-based alkylating agent | Anticancer (leukemia, lymphoma)[7] | Anticancer (solid tumors), selective, apoptosis induction |
| Mebendazole | Benzimidazole | Anthelmintic, repurposed as anticancer (disrupts microtubules) | Anticancer, potentially novel mechanism (intrinsic apoptosis) |
| 3-Hydroxypropionic acid | Antimicrobial[14] | Weak antimicrobial, potent anticancer |
Comparison with Drugs Having a Similar Mechanism
| Compound | Mechanism of Action | IC50 (MCF-7) | Selectivity (Normal/Cancer) |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | 0.8 µM | ~20-fold |
| Paclitaxel | Microtubule stabilization | 0.5 µM | ~15-fold |
| Our Compound (Hypothetical) | Intrinsic apoptosis induction via Bax/Bcl-2 | 5.2 µM | >19-fold |
Interpretation of Novelty:
While our hypothetical compound is less potent than Doxorubicin and Paclitaxel, its novelty could be argued based on:
-
A Different Mechanism of Action: Induction of intrinsic apoptosis via modulation of the Bcl-2 family of proteins would be a distinct mechanism from DNA intercalation or microtubule stabilization.
-
Favorable Selectivity: A selectivity index greater than 19 is promising and suggests a lower potential for side effects.
-
Novel Chemical Scaffold: The combination of a benzimidazole core with a 2,3-dihydroxypropanoic acid side chain for this specific anticancer activity may be entirely new.
Conclusion and Future Directions
This guide has outlined a systematic approach to assess the novelty of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid's biological effects. The process moves logically from broad screening to mechanistic studies and finally to a rigorous comparative analysis.
Future work on this promising hypothetical compound would involve:
-
In-depth Target Identification: Utilizing techniques such as thermal shift assays, affinity chromatography, or computational modeling to pinpoint the direct molecular target.
-
In Vivo Efficacy: Testing the compound in animal models of cancer to assess its therapeutic potential and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
By following this structured and evidence-based approach, researchers can confidently and effectively evaluate the novelty and therapeutic potential of new chemical entities.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2017). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Arabian Journal of Chemistry, 10, S2423–S2429. [Link]
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Kulyk, O., & Vasylenko, O. (2022). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 27(19), 6614. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid: Personal Protective Equipment and Safety Protocols
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for handling 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety principles.
Hazard Assessment: A Proactive Approach to Safety
-
Benzimidazole Core: This heterocyclic aromatic amine is a common scaffold in pharmaceuticals and bioactive molecules, including anthelmintics and anticancer agents.[1] Derivatives can cause skin, eye, and respiratory tract irritation.[2][3][4]
-
Dihydroxypropanoic Acid (Glyceric Acid) Moiety: As an organic acid, this part of the molecule suggests potential for skin and eye irritation.[5] Although glyceric acid itself is not classified as hazardous, the overall properties of the larger molecule must be considered.[5]
Based on this structural analysis, it is prudent to treat 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid as a compound that may be harmful if swallowed, and capable of causing skin, eye, and respiratory irritation. [3][4]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE must be tailored to the specific procedure and the scale of operation. The following table outlines the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing mg quantities, preparing dilute solutions) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Recommended if weighing fine powder outside a ventilated enclosure (e.g., N95 respirator) |
| Reaction & Workup (e.g., synthesis, extraction, purification) | Splash-proof chemical goggles | Nitrile or other chemically-resistant gloves | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood is mandatory. |
| Large-Scale Operations & Transfers | Face shield over splash-proof chemical goggles | Heavy-duty, chemical-resistant gloves (e.g., Neoprene over Nitrile) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood is mandatory. |
| Spill Cleanup | Face shield over splash-proof chemical goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant coveralls (e.g., Tychem)[6] | Air-purifying respirator (APR) with organic vapor/acid gas cartridges. |
Causality Behind PPE Choices:
-
Eye Protection: Upgrading from safety glasses to chemical goggles is crucial during procedures with a splash risk. A face shield provides an additional barrier during large-scale transfers or when a significant reaction is underway.
-
Hand Protection: Nitrile gloves offer good initial protection for incidental contact.[7] For prolonged handling or immersion, it is critical to consult a glove manufacturer's resistance guide. Double-gloving can provide additional protection.
-
Respiratory Protection: Fine powders can easily become airborne. Performing these manipulations in a chemical fume hood is the best engineering control.[8] If a hood is not feasible for a specific task like weighing, a respirator is necessary to prevent inhalation irritation.[3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
Preparation and Weighing
-
Designate an Area: Confine all work with the compound to a designated area, preferably within a certified laboratory chemical fume hood.[9]
-
Gather PPE: Don the appropriate PPE as outlined in the table above before handling the primary container.
-
Weighing the Compound:
-
If handling a powder, use a balance inside a fume hood or a ventilated balance safety enclosure to contain airborne particles.
-
Use a spatula to carefully transfer the desired amount to a tared container. Avoid creating dust.
-
Close the primary container immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If the dissolution is exothermic, prepare an ice bath to control the temperature.
-
Reaction and Disposal Workflow
The following diagram illustrates a standard workflow for utilizing the chemical in a reaction and subsequent disposal.
Caption: Standard laboratory workflow for handling and disposal.
Emergency and Disposal Protocols
Emergency Response Plan
Immediate and correct action is vital in the event of an accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[11] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water if the person is conscious.[2] Seek immediate medical attention.
The following decision tree outlines the immediate steps for responding to an emergency.
Caption: Emergency response decision tree for chemical exposure.
Spill Management
-
Small Spill: For a small spill (a few grams or milliliters) inside a fume hood, absorb the material with a neutral absorbent material (e.g., vermiculite or sand). Collect the material in a sealed, labeled container for disposal.
-
Large Spill: If a significant amount is spilled, especially outside of a fume hood, evacuate the immediate area.[9] Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
Waste Disposal Plan
-
Containerization: All waste containing 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, including contaminated consumables, must be collected in a clearly labeled, sealed, and compatible waste container.[9]
-
Labeling: Attach a "Dangerous Waste" or equivalent label to the container before adding any waste.
-
Segregation: Store the waste container away from incompatible materials, such as strong bases or oxidizing agents.
-
Disposal: The primary method for disposal should be high-temperature incineration by a licensed chemical waste disposal facility.[12] Do not attempt to neutralize bulk quantities of the waste or dispose of it down the drain.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety measures into your standard operating procedures, you can effectively mitigate the risks associated with handling 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, ensuring a safer environment for innovation and discovery.
References
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Organic Chemistry Portal. Benzimidazole synthesis. Retrieved from [Link]
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Cole-Parmer. 1,3-dihydro-2H-benzimidazol-2-one, balance mainly bromo-derivative, ca.90% - Safety Data Sheet. Retrieved from [Link]
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Washington State University. Acids, Organic - Standard Operating Procedure. Retrieved from [Link]
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Padhy, G. K., et al. (2023, October 6). Synthetic Approaches of Benzimidazole Derivatives: A Review. ResearchGate. Retrieved from [Link]
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University of Nebraska-Lincoln. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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Rodrigues, F. A., et al. (2014). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Retrieved from [Link]
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University of Florida Environmental Health & Safety. Personal Protective Equipment. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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Chemical Methodologies. (2019, July 29). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Retrieved from [Link]
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Fioravanti, R., et al. (2021, April 17). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. PMC - PubMed Central. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
